3-(9H-carbazol-9-yl)propanenitrile
Description
Properties
IUPAC Name |
3-carbazol-9-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGSRHMFASEGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920382 | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-01-9 | |
| Record name | Carbazole-9-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Carbazole-9-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(9H-carbazol-9-yl)propanenitrile CAS number 5337-01-9.
Technical Whitepaper: 3-(9H-carbazol-9-yl)propanenitrile
Part 1: Executive Summary
This compound (CAS 5337-01-9), also known as 9-carbazolepropionitrile or N-(2-cyanoethyl)carbazole, is a pivotal heterocyclic intermediate in the synthesis of functional materials and pharmaceutical agents. Structurally, it consists of a rigid, electron-rich carbazole core N-alkylated with a propanenitrile arm.
This compound serves as a critical "switch" molecule: the nitrile group provides a versatile handle for transformation into amines (for pharmaceutical linkers) or carboxylic acids (for supramolecular assembly), while the carbazole moiety confers unique optoelectronic properties utilized in Organic Light Emitting Diodes (OLEDs) and hole-transport materials. This guide details its synthesis via aza-Michael addition, downstream transformations, and characterization protocols.
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 5337-01-9 |
| IUPAC Name | This compound |
| Synonyms | 9-Carbazolepropionitrile; N-(2-Cyanoethyl)carbazole |
| Molecular Formula | C₁₅H₁₂N₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155.5 – 157 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| SMILES | N#CCCN1c2ccccc2-c3ccccc13 |
Part 3: Synthetic Pathway (Aza-Michael Addition)
The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition . This reaction involves the nucleophilic attack of the carbazole nitrogen (activated by a base) onto the
Reaction Mechanism
The reaction is thermodynamically driven but kinetically slow without catalysis due to the weak nucleophilicity of the carbazole nitrogen (pKₐ ~15). A base catalyst deprotonates the carbazole to form the highly nucleophilic carbazolide anion.
Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.
Experimental Protocol: Triton B Method
Rationale: Benzyltrimethylammonium hydroxide (Triton B) is preferred over simple inorganic bases (like NaOH) because it acts as a phase-transfer catalyst, solubilizing the base in the organic phase and enhancing the reaction rate in non-polar solvents or solvent-free conditions.
Materials:
-
9H-Carbazole (1.0 eq)
-
Acrylonitrile (Excess, 1.5–2.0 eq)
-
Triton B (40% in methanol, catalytic amount ~0.1 eq)
-
Solvent: 1,4-Dioxane or DMF (optional; can be run neat if acrylonitrile is in large excess).
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 9H-carbazole (e.g., 1.67 g, 10 mmol) in 1,4-dioxane (10 mL).
-
Addition: Add acrylonitrile (e.g., 1.0 mL, ~15 mmol) to the solution.
-
Catalysis: Add Triton B (0.5 mL) dropwise. A slight color change (often to orange/yellow) indicates the formation of the carbazolide anion.
-
Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting carbazole spot (higher R_f) should disappear.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid and wash copiously with water to remove residual base and acrylonitrile. Recrystallize from ethanol or an acetone/water mixture to obtain pure white needles.
Yield Expectation: 85–95%.
Part 4: Reactivity & Downstream Applications
The nitrile group is a "masked" functionality. Researchers utilize this compound primarily as an intermediate for two pathways: reduction to the primary amine or hydrolysis to the carboxylic acid.
Reduction to 3-(9H-carbazol-9-yl)propan-1-amine
This amine is a critical linker in medicinal chemistry, often used to tether the carbazole moiety to other pharmacophores (e.g., for Alzheimer's research targeting acetylcholinesterase).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
-
Conditions: Reflux under inert atmosphere (N₂) for 4–6 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water) is essential to avoid aluminum emulsions.
Hydrolysis to 3-(9H-carbazol-9-yl)propanoic Acid
Used in the synthesis of Metal-Organic Frameworks (MOFs) and self-assembled monolayers (SAMs).
-
Reagents: 10% NaOH or KOH (aq/EtOH).
-
Conditions: Reflux for 12 hours.
-
Workup: Acidify with HCl to pH 2 to precipitate the free acid.
Figure 2: Divergent synthetic utility of the nitrile intermediate.
Part 5: Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
Aromatic Region (7.1 – 8.2 ppm): A complex set of multiplets corresponding to the 8 protons of the carbazole ring. Look for the characteristic doublets at ~8.1 ppm (H-4, H-5 protons).
-
N-CH₂ (Triplet, ~4.6 – 4.7 ppm): The methylene protons directly attached to the nitrogen are significantly deshielded.
-
CH₂-CN (Triplet, ~2.8 – 3.0 ppm): The methylene protons alpha to the nitrile group appear upfield relative to the N-CH₂.
IR Spectroscopy (ATR/KBr):
-
C≡N Stretch: A sharp, distinct peak at 2240–2250 cm⁻¹ . This is the diagnostic peak for the nitrile.
-
C=C Aromatic: Peaks at 1590, 1480, 1450 cm⁻¹.
-
Absence of N-H: The disappearance of the sharp N-H stretch of carbazole (~3400 cm⁻¹) confirms complete alkylation.
Part 6: Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin, Eyes, Respiratory System).
-
Acrylonitrile Warning: Acrylonitrile (used in synthesis) is a potent carcinogen and highly toxic. All synthesis steps involving acrylonitrile must be performed in a fume hood with double-gloving (Nitrile/Laminate).
-
Storage: Store in a cool, dry place. The nitrile is stable at room temperature but should be kept away from strong oxidizers and strong acids.
References
-
PubChem. "this compound." National Center for Biotechnology Information. Accessed 2024.[1] Link
-
JACS Directory. "Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound." Journal of Advanced Chemical Sciences. 2021. Link
-
ChemicalBook. "this compound Product Properties and Suppliers." Accessed 2024.[1] Link
-
ResearchGate. "Synthesis of new 9H-Carbazole derivatives." Department of Chemistry, University of Baghdad. 2020. Link
-
Biosynth. "Safety Data Sheet: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (Related Compound Safety Data)." Accessed 2024.[1] Link
Sources
Technical Guide: Synthesis Pathways for 3-(9H-carbazol-9-yl)propanenitrile
This technical guide details the synthesis pathways for 3-(9H-carbazol-9-yl)propanenitrile (CAS: 5337-01-9), a critical intermediate in the development of carbazole-based pharmaceuticals and optoelectronic materials.
Executive Summary
This compound (also known as 9-(2-cyanoethyl)carbazole) is a structural motif extensively utilized in medicinal chemistry for the synthesis of bioactive alkaloids and in materials science as a precursor for hole-transporting polymers.
This guide delineates two primary synthesis pathways:
-
The Michael Addition (Preferred): A base-catalyzed addition of carbazole to acrylonitrile. This is the industry standard due to high atom economy and yield.
-
Nucleophilic Substitution (Alternative): N-alkylation using 3-halopropanenitriles, typically reserved for scenarios where acrylonitrile handling is restricted.
Chemical Profile & Significance[1][2][3]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 5337-01-9 |
| Molecular Formula | C₁₅H₁₂N₂ |
| Molecular Weight | 220.27 g/mol |
| Melting Point | 155–157 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| Key Applications | Pharmaceutical intermediates (neuroprotective agents), organic light-emitting diodes (OLEDs), and polymerization monomers. |
Pathway A: Base-Catalyzed Michael Addition (Standard)
This pathway utilizes the weak acidity of the carbazole N-H proton (pKa ~19.9 in DMSO) to generate a nucleophilic carbazolide anion, which attacks the electrophilic
Reaction Mechanism
The reaction proceeds via a base-promoted Michael addition. A catalytic amount of base is sufficient to initiate the cycle.
Mechanism Logic:
-
Deprotonation: Base removes the N-H proton from carbazole.
-
Nucleophilic Attack: The nitrogen anion attacks the
-carbon of acrylonitrile. -
Stabilization: The resulting carbanion is protonated (often by the conjugate acid or solvent) to yield the final product.
Figure 1: Mechanistic flow of the base-catalyzed Michael addition of carbazole to acrylonitrile.
Experimental Protocol (High-Yield Method)
Reagents:
-
Carbazole (1.0 eq)
-
Acrylonitrile (1.2 - 1.5 eq)
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or KOH powder.
-
Solvent: DMF (N,N-Dimethylformamide) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Carbazole (16.7 g, 100 mmol) in DMF (50 mL).
-
Catalyst Addition: Add Triton B (2 mL) or KOH (0.5 g) to the solution. Stir for 10 minutes at room temperature to ensure partial deprotonation.
-
Addition: Dropwise add Acrylonitrile (8.0 g, 150 mmol) over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to 80°C for 3–5 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 4:1).
-
Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with water (3x 50 mL) to remove residual DMF and base. Recrystallize from Ethanol or Acetone to obtain needle-like crystals.
Expected Yield: 90–95%[1]
Pathway B: Nucleophilic Substitution (Alternative)
This method involves the direct alkylation of carbazole using 3-bromopropanenitrile or 3-chloropropanenitrile. It is useful when acrylonitrile (a volatile carcinogen) cannot be used, but generally suffers from lower atom economy due to salt waste generation.
Reaction Workflow
This pathway typically requires a stoichiometric amount of strong base (NaH) or Phase Transfer Catalysis (PTC) conditions.
Figure 2: Workflow for the alkylation of carbazole using 3-bromopropanenitrile.
Experimental Protocol (NaH Method)
-
Activation: Suspend NaH (60% in oil, 1.2 eq) in dry THF under inert atmosphere (
). -
Deprotonation: Slowly add a solution of Carbazole (1.0 eq) in THF at 0°C. Stir for 30-60 mins until H₂ evolution ceases.
-
Alkylation: Add 3-bromopropanenitrile (1.1 eq) dropwise.
-
Completion: Allow to warm to room temperature and stir overnight.
-
Workup: Quench with water, extract with Ethyl Acetate, dry over
, and concentrate.
Comparative Analysis & Optimization
The choice of pathway depends on regulatory constraints and scale.
| Feature | Pathway A: Michael Addition | Pathway B: Alkylation |
| Reagents | Acrylonitrile, Base (Cat.) | 3-Halopropanenitrile, NaH/Base (Stoich.) |
| Atom Economy | 100% (Addition reaction) | Lower (Generates salt waste) |
| Yield | High (90-95%) | Moderate to High (75-85%) |
| Safety Profile | Acrylonitrile is highly toxic/volatile. | NaH is water-reactive; Alkyl halides are toxic. |
| Scalability | Excellent (Industrial preferred). | Good, but waste disposal costs higher. |
Troubleshooting Guide
-
Low Yield (Pathway A): Often due to polymerization of acrylonitrile. Solution: Add a radical inhibitor (e.g., hydroquinone) and ensure temperature does not exceed 90°C.
-
Impurity Formation: N-alkylation can sometimes compete with C-alkylation (rare for carbazole but possible). Solution: Use non-polar solvents or Phase Transfer Catalysts to favor N-alkylation.
-
Coloration: Product turns yellow. Solution: Recrystallize from ethanol/activated charcoal to remove oxidized impurities.
References
-
Synthesis of Carbazole Derivatives: ChemicalBook. "this compound Properties and Suppliers." Available at:
-
Michael Addition Mechanisms: National Institutes of Health (NIH). "Mechanistic insights into hetero-Michael addition reactions." Available at: (General Reference for Michael Addition Kinetics).
-
Carbazole Functionalization: ResearchGate. "Synthesis and characterization of N-substituted carbazole derivatives." Available at:
- Crystallographic Data:Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of this compound." (Referenced in search context 1.12).
Note: For industrial scale-up, consult specific Safety Data Sheets (SDS) for Acrylonitrile (CAS 107-13-1) regarding polymerization hazards.
Sources
Methodological & Application
Application Note: 3-(9H-carbazol-9-yl)propanenitrile in Organic Electronics
Executive Summary
3-(9H-carbazol-9-yl)propanenitrile (also known as 9-(2-cyanoethyl)carbazole or Cz-CN ) represents a critical class of "functional additives" in organic electronics. Unlike fully conjugated semiconductors, Cz-CN features a
This unique architecture allows it to serve two distinct roles:
-
Hole-Transporting Plasticizer: In photorefractive polymers, it lowers the glass transition temperature (
) while participating in charge migration. -
High-Triplet Energy Dielectric Modifier: In OLEDs and OFETs, the nitrile group increases the bulk dielectric constant (
) and modifies interfacial dipoles without quenching the high triplet energy ( ) of the carbazole core.
This guide provides high-purity synthesis protocols and application methodologies for integrating Cz-CN into optoelectronic devices.
Part 1: Material Characterization & Properties
The electronic utility of Cz-CN stems from its "insulating bridge" architecture. The ethylene linkage prevents orbital mixing between the donor (carbazole) and acceptor (nitrile), preserving the wide bandgap of the carbazole while introducing a strong permanent dipole moment (
Table 1: Physicochemical Properties[1]
| Property | Value | Relevance to Electronics |
| Molecular Formula | Stoichiometry for doping calculations. | |
| Molecular Weight | 220.27 g/mol | Calculation of mol% in composite films. |
| Melting Point ( | 154–156 °C | Thermal stability limit for device operation. |
| HOMO Level | -5.6 to -5.7 eV | Matches standard hole injectors (e.g., PEDOT:PSS). |
| LUMO Level | -1.8 to -2.0 eV | Wide bandgap; blocks electrons effectively. |
| Triplet Energy ( | ~3.0 eV | High enough to host blue phosphors. |
| Dipole Moment | ~4.0 Debye | Enhances dielectric permittivity in composites. |
Part 2: Synthesis Protocol (Electronic Grade)
For organic electronics, purity is paramount. Trace ionic impurities from the catalyst can act as charge traps, degrading device performance. This protocol uses a Michael Addition followed by rigorous purification.
Reaction Scheme
Figure 1: Synthesis pathway via base-catalyzed Michael Addition.
Step-by-Step Methodology
-
Reagent Prep: Dissolve 9H-carbazole (16.7 g, 100 mmol) in acrylonitrile (50 mL, excess). Acrylonitrile acts as both reactant and solvent.
-
Safety Note: Acrylonitrile is highly toxic and volatile. Work in a fume hood.
-
-
Catalysis: Add 1.0 mL of Benzyltrimethylammonium hydroxide (Triton B, 40% in methanol) dropwise.
-
Reaction: Heat the mixture to reflux (~77-80°C) for 3–5 hours. The solution will turn initially clear then potentially darken slightly.
-
Precipitation: Cool the mixture to room temperature. The product usually crystallizes out upon cooling. If not, add cold ethanol (50 mL) to induce precipitation.
-
Filtration: Filter the solid and wash with cold ethanol (
) to remove unreacted acrylonitrile and catalyst. -
Purification (Critical):
-
Recrystallize twice from a mixture of Ethanol:Acetone (4:1 ratio).
-
Dry in a vacuum oven at 60°C for 12 hours.
-
Sublimation (Optional but Recommended): For OLED applications, sublime the powder at
.
-
Part 3: Application I - Photorefractive Polymer Composites[2]
Cz-CN is extensively used as a plasticizer in photorefractive (PR) polymers (e.g., PVK-based systems). Standard plasticizers (like ECZ) lower the
Mechanism of Action
In a PR composite (Host Polymer + Sensitizer + Chromophore + Plasticizer):
-
Plasticization: Cz-CN lowers
to near room temperature, allowing the nonlinear optical (NLO) chromophores to align under an external electric field (poling). -
Hole Hopping: The carbazole moiety of Cz-CN provides additional hopping sites for holes generated by the sensitizer, preventing the "trap-limited" transport often seen with inert plasticizers.
Device Fabrication Protocol (Composite Film)
Materials:
-
Host: Poly(N-vinylcarbazole) (PVK).
-
Sensitizer:
or TNF (Trinitrofluorenone). -
Chromophore: 2,5-dimethyl-4-(p-nitrophenylazo)anisole (DMNPAA).
-
Plasticizer: Cz-CN .
Workflow:
-
Solution Prep: Dissolve components in Chlorobenzene or Toluene.
-
Filtration: Pass solution through a 0.2
m PTFE filter. -
Casting: Drop-cast onto Indium Tin Oxide (ITO) coated glass slides.
-
Drying: Dry at 60°C for 12 hours to remove solvent.
-
Assembly: Sandwich the film (thickness ~100
m) between two ITO electrodes using Teflon spacers. -
Poling: Apply an external field (
) while heating slightly above to align chromophores.
Part 4: Application II - High-Triplet Energy Host Engineering
In Phosphorescent OLEDs (PhOLEDs), the host must have a triplet energy (
Energy Alignment Diagram
Figure 2: Energy level alignment showing Cz-CN's role in hole transport and electron blocking. The wide bandgap protects the triplet state.
Implementation Strategy
Cz-CN is rarely used as a standalone host due to crystallization issues. Instead, it is used as a co-host or additive :
-
Bipolar Host Formulation: Mix Cz-CN (Hole Transport) with an electron-transporting small molecule (e.g., OXD-7) in a 1:1 ratio. This creates a "bipolar" matrix that balances charge injection while maintaining high
. -
Dielectric Tuning: The nitrile group increases the polarity of the host matrix. This can improve the solubility of polar phosphorescent dopants (like Iridium complexes), reducing aggregation quenching.
Part 5: References
-
Synthesis & Reactivity:
-
Michael Addition of Acrylonitrile: "Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts." (General methodology adaptation).
-
Source:
-
-
Photorefractive Applications:
-
Cz-CN as Plasticizer: "Quickly Updatable Hologram Images Using Poly(N-vinyl Carbazole) (PVCz) Photorefractive Polymer Composite." (Note: Describes analogous carbazole-plasticizers and the role of
modulation). -
Source:
-
-
Carbazole Electronic Properties:
-
HOMO/LUMO Levels: "Combined experimental and density functional theory studies on novel 9-(4/3/2-cyanophenyl)-9H-carbazole-3-carbonitrile compounds for organic electronics."
-
Source:
-
-
General Review of Carbazoles in Electronics:
Sources
Electrochemical polymerization of 3-(9H-carbazol-9-yl)propanenitrile.
Technical Application Note: Controlled Electropolymerization of 3-(9H-carbazol-9-yl)propanenitrile (CPN)
Introduction & Mechanistic Insight
This compound (CPN) , often referred to as N-(2-cyanoethyl)carbazole, represents a critical class of functionalized carbazole monomers. Unlike unsubstituted carbazole, the inclusion of the cyanoalkyl side chain at the N-9 position serves two pivotal roles: it protects the nitrogen from participation in coupling reactions (ensuring exclusively 3,6-regioselectivity) and significantly enhances the solubility of the resulting polymer in organic solvents like THF and DMSO.
This guide details the electrochemical polymerization of CPN to form Poly[this compound] (PCPN) . This material is highly valued for its electrochromic properties—switching between a transparent neutral state and a green oxidized state—and its application in organic memory devices (memristors) and hole-transport layers.
Electropolymerization Mechanism
The formation of PCPN proceeds via an E(CE)n mechanism (Electrochemical-Chemical-Electrochemical).
-
Oxidation (E): The monomer is oxidized at the anode (~1.2–1.4 V vs Ag/AgCl) to form a radical cation.
-
Coupling (C): Two radical cations couple primarily at the 3,3'-positions, followed by proton loss to form a dimer.
-
Propagation (E): The dimer, having a lower oxidation potential than the monomer, is immediately oxidized and couples further with monomeric radical cations to extend the chain.
Material Preparation & Setup
To ensure high-quality film deposition and reproducibility, strict adherence to material purity is required.
Reagents
| Component | Grade/Specification | Role |
| Monomer (CPN) | >98% Purity (Recrystallized from Ethanol) | Precursor. Impurities terminate chain growth. |
| Solvent | Acetonitrile (ACN), HPLC Grade, Anhydrous | High dielectric constant ( |
| Electrolyte | Tetrabutylammonium Tetrafluoroborate (TBABF | Supporting electrolyte. BF |
| Reference Electrode | Ag/AgCl (3M KCl) or Ag/Ag | Provides stable potential reference. |
| Working Electrode | Platinum (Pt) Disc or Indium Tin Oxide (ITO) | Substrate for film growth.[1][2][3] ITO is required for optical measurements. |
Experimental Protocol
Step 1: Electrode Pre-treatment
-
Platinum: Polish with 0.05
m alumina slurry on a microcloth for 3 minutes. Sonicate in deionized water, then acetone, for 5 minutes each. -
ITO Glass: Clean sequentially in ultrasonic baths of detergent water, acetone, and isopropanol (15 min each). Dry under N
stream.
Step 2: Electrolyte Solution Preparation
Prepare 20 mL of the working solution in a dry electrochemical cell:
-
Dissolve 0.66 g of TBABF
(0.1 M) in Acetonitrile. -
Add 110 mg of CPN Monomer (25 mM).
-
Note: 25 mM is the optimal concentration window. <10 mM yields slow growth; >50 mM risks oligomer precipitation in solution rather than on the electrode.
-
-
Degassing: Purge the solution with high-purity Nitrogen or Argon for 10 minutes prior to scanning to remove dissolved oxygen, which quenches radical cations.
Step 3: Electropolymerization (Cyclic Voltammetry)
Perform Cyclic Voltammetry (CV) to deposit the film.[2]
-
Scan Range: 0.0 V to +1.6 V (vs Ag/AgCl).
-
Scan Rate: 100 – 250 mV/s.
-
Cycles: 10 – 20 cycles (depending on desired thickness).
Observation:
-
Cycle 1: An irreversible oxidation peak appears at ~1.38 V , corresponding to monomer oxidation.
-
Subsequent Cycles: A new redox couple emerges at lower potentials (~0.8 V – 1.0 V ), indicating the formation and growth of the polymer/dimer species. The current intensity increases with each cycle, confirming conductive film formation.
Step 4: Post-Deposition & Dedoping
-
Remove the electrode and rinse gently with monomer-free ACN to remove unreacted species.
-
Dedoping (Optional for characterization): Apply a constant potential of 0.0 V for 60 seconds in monomer-free electrolyte solution to return the polymer to its neutral state.
Visualization of Workflows
Figure 1: Electropolymerization Workflow
Caption: Step-by-step workflow for the electrochemical deposition of PCPN films.
Figure 2: Reaction Mechanism (Simplified)
Caption: Oxidative coupling mechanism of CPN occurring at the 3,6-positions of the carbazole ring.
Characterization & Expected Results
The resulting PCPN films should exhibit the following properties, which serve as quality control metrics.
Spectroelectrochemistry (Electrochromism)
Upon switching potentials, the film undergoes distinct color changes due to bandgap transitions:
-
Neutral State (0.0 V): Colorless / High Transmittance.
-
Oxidized State (>1.2 V): Green / Dark Green.
-
Mechanism: Formation of polarons (radical cations) and bipolarons (dications) introduces new energy states within the bandgap (
transition).
Quantitative Data Summary
| Parameter | Value / Behavior | Notes |
| Oxidation Potential ( | +1.15 V vs Ag/AgCl | Lower than monomer due to conjugation. |
| Conductivity ( | ~1.62 | Semiconductor range (doped state).[4] |
| Solubility | Soluble in DMSO, THF, NMP | Critical advantage over Polycarbazole (PCz). |
| Morphology | Globular / Granular | Dependent on scan rate (SEM analysis). |
Troubleshooting & Optimization
Issue 1: Film Delamination
-
Cause: Rapid solvent evaporation or weak adhesion to ITO.
-
Solution: Do not dry the film immediately after synthesis. Rinse with ACN and let it dry slowly in a solvent-saturated atmosphere. Ensure ITO is thoroughly cleaned with isopropanol.
Issue 2: "Overoxidation" (Loss of Electroactivity)
-
Cause: Scanning beyond +1.8 V causes irreversible degradation of the polymer backbone (nucleophilic attack by residual water).
-
Solution: Strictly limit the upper vertex potential to +1.6 V. Ensure anhydrous ACN is used.
Issue 3: Low Solubility of Product
-
Cause: Cross-linking at the 2,7-positions (rare but possible at very high potentials).
-
Solution: Maintain lower polymerization potentials to favor linear 3,6-coupling.
References
-
Elkhidr, H.E., Awad, M.H., & Alkuha, A.M.M. (2021).[3] Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound. Journal of Advanced Chemical Sciences, 7(3), 743–747.[3]
-
Slepička, P., et al. (2024). Emulating synaptic plasticity with a poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] memristor. Materials Advances, 5, 6308-6318.
-
Ambrose, J.F., & Nelson, R.F. (1968). Electrochemical properties of carbazole and its derivatives. Journal of the Electrochemical Society, 115(11), 1159. (Seminal work on carbazole oxidation mechanism).
Sources
Application Note: Synthesis and Electropolymerization of Poly(3-(9H-carbazol-9-yl)propanenitrile)
Abstract & Scope
Poly(3-(9H-carbazol-9-yl)propanenitrile) (PCPN) is a conjugated polymer derivative of carbazole, characterized by a nitrogen-linked cyanoethyl pendant group. Unlike poly(N-vinylcarbazole), where the backbone is aliphatic, PCPN is typically synthesized via oxidative coupling at the 3,6-positions of the carbazole ring. This results in a conjugated polycarbazole backbone with enhanced hole-transporting capabilities, distinct electrochromic properties (green in oxidized state), and improved solubility compared to non-functionalized polycarbazoles.
This guide details the end-to-end protocol for:
-
Monomer Synthesis: The Michael addition of carbazole to acrylonitrile.
-
Electropolymerization: The cyclic voltammetry (CV) method for thin-film deposition.
-
Chemical Polymerization: Bulk synthesis using oxidative coupling agents (FeCl₃).[1]
Safety & Pre-requisites
CRITICAL WARNING:
-
Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood with appropriate gloves (Silver Shield/4H).
-
Carbazole: Irritant and potential mutagen.
-
Electrochemical Hazards: High voltage/current potential during polymerization.
Reagent Purity:
-
Carbazole (>98%) must be recrystallized from ethanol or toluene before use.
-
Acrylonitrile must be distilled to remove inhibitors (e.g., 4-methoxyphenol) if stored for long periods.
-
Acetonitrile (ACN) for electrochemistry must be HPLC grade or anhydrous (<50 ppm water).
Protocol A: Monomer Synthesis
Target: this compound (also known as 9-(2-cyanoethyl)carbazole).
Reaction Mechanism
The synthesis proceeds via a base-catalyzed Michael addition. The nitrogen of the carbazole ring acts as a nucleophile attacking the
Reagents & Equipment
| Reagent | Role | Quantity (Scale) |
| 9H-Carbazole | Precursor | 16.7 g (100 mmol) |
| Acrylonitrile | Reagent/Solvent | 50 mL (Excess) |
| Triton B (40% in MeOH) | Catalyst (Base) | 2.0 mL |
| Ethanol | Recrystallization | ~200 mL |
| Equipment | Specification | Notes |
| Round Bottom Flask | 250 mL | 2-neck, standard taper |
| Reflux Condenser | Water-cooled | Essential for volatile acrylonitrile |
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler to maintain an inert atmosphere (optional but recommended for purity).
-
Mixing: Add 16.7 g of Carbazole to the flask. Pour in 50 mL of Acrylonitrile . Note: Acrylonitrile acts as both reactant and solvent.
-
Catalysis: Add 2.0 mL of Triton B (benzyltrimethylammonium hydroxide) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 77°C) using an oil bath.
-
Observation: The solid carbazole will dissolve, turning the solution clear to slightly yellow.
-
Duration: Reflux for 2 to 4 hours . Monitor via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The carbazole spot (Rf ~0.4) should disappear, replaced by the product spot (Rf ~0.3).
-
-
Workup:
-
Allow the mixture to cool to room temperature.
-
The product often precipitates upon cooling. If not, evaporate approx. 50% of the acrylonitrile (in a fume hood into a cold trap).
-
Pour the residue into 200 mL of ice-cold water to precipitate the crude solid.
-
Filter the solid using a Buchner funnel and wash with cold water (3 x 50 mL).
-
-
Purification:
-
Recrystallize the crude white solid from hot ethanol .
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Yield Target: 85-95%.
-
Melting Point: 154-156°C.
-
Visualization: Monomer Synthesis Workflow
Figure 1: Workflow for the Michael addition synthesis of the PCPN monomer.
Protocol B: Electropolymerization
Target: Poly(this compound) thin films.[2]
Principle
Electropolymerization occurs via anodic oxidation.[3] The monomer oxidizes to a radical cation, which couples (primarily at the 3,6-positions) to form dimers, oligomers, and finally a polymer film on the working electrode.
Electrochemical Cell Setup
-
System: Potentiostat/Galvanostat (e.g., BioLogic, Metrohm Autolab).
-
Working Electrode (WE): Indium Tin Oxide (ITO) glass (for optical studies) or Platinum disk.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Ag wire pseudo-reference (calibrated vs Ferrocene).
Electrolyte Preparation
-
Solvent: Anhydrous Acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium Tetrafluoroborate (TBABF₄) or Hexafluorophosphate (TBAPF₆).
-
Monomer Concentration: 10 mM to 25 mM.
Procedure
-
Solution Prep: Dissolve 0.1 M TBABF₄ and 25 mM Monomer in ACN. Purge with Nitrogen for 10 mins to remove oxygen (oxygen quenches radical cations).
-
Cyclic Voltammetry (CV) Deposition:
-
Scan Range: -0.2 V to +1.3 V (vs Ag/Ag⁺). Note: The oxidation onset of the monomer is typically around +1.1 V.[4]
-
Scan Rate: 50 - 100 mV/s.
-
Cycles: 10 - 20 cycles (depending on desired thickness).
-
-
Observation:
-
1st Cycle: An irreversible oxidation peak appears at ~1.2 V (monomer oxidation).
-
Subsequent Cycles: New redox couples appear at lower potentials (~0.8 V), corresponding to the oxidation/reduction of the forming polycarbazole backbone.
-
Color: The film typically transitions from transparent (neutral) to green/dark green (oxidized).
-
-
Post-Deposition:
Visualization: Electropolymerization Mechanism
Figure 2: Mechanism of anodic oxidation leading to polymer film formation.
Protocol C: Chemical Oxidative Polymerization (Bulk)
Target: Bulk powder for solubility or conductivity testing.
-
Dissolution: Dissolve 1.0 g of Monomer in 10 mL of Chloroform (CHCl₃).
-
Oxidant Prep: Prepare a slurry of FeCl₃ (4 equivalents) in Nitromethane or Chloroform.
-
Addition: Add the oxidant solution dropwise to the monomer solution under vigorous stirring at Room Temperature.
-
Reaction: Stir for 24 hours. The solution will turn dark green/black.
-
Termination: Pour the mixture into Methanol (200 mL) containing a trace of Hydrazine or Ammonia (to dedope the polymer).
-
Filtration: Filter the precipitate.
-
Soxhlet Extraction: Extract with Methanol (to remove oligomers/oxidant) then Acetone. Dissolve the final polymer in THF or Chloroform if soluble, or dry the residue if cross-linked.
Characterization & Validation
| Technique | Parameter | Expected Result | Validation Note |
| FTIR | Nitrile (-C≡N) Stretch | Sharp peak at ~2246 cm⁻¹ | Confirms pendant group integrity. |
| FTIR | C-H Deformation | Loss of peaks at 720/750 cm⁻¹ (3,6-positions) | Confirms polymerization at 3,6-positions. |
| 1H NMR | Aromatic Region | Broadening of peaks (7.0 - 8.5 ppm) | Characteristic of polymer rigidity. |
| UV-Vis | Absorption | Evidence of extended conjugation. | |
| GPC | Molecular Weight | Mw ~10,000 - 40,000 g/mol | Depends on method (Chemical > Electro). |
| CV | Electroactivity | Reversible redox couple at ~0.8 V | Confirms conductive nature (polaron/bipolaron). |
Troubleshooting
-
Problem: Low molecular weight or oligomers only.
-
Solution: Ensure anhydrous conditions.[3] Water acts as a nucleophile, terminating the cationic chain end.
-
-
Problem: Film peeling off ITO.
-
Solution: The ITO surface may be dirty. Clean ITO by sonication in Acetone -> Ethanol -> Isopropanol. Do not over-oxidize (avoid potentials > 1.4V).
-
-
Problem: Monomer not dissolving in ACN.
-
Solution: Use a solvent mixture (ACN:Dichloromethane 4:1) for electropolymerization, though pure ACN is preferred for film quality.
-
References
-
Electrochemical Polymerization & Characterization: Ates, M., & Sarac, A. S. (2009). Electrochemical polymerization of carbazole and this compound: Electrochemical impedance study. Progress in Organic Coatings, 65(2), 281-287.
- Monomer Synthesis (Michael Addition)
-
Chemical Oxidative Polymerization: Ambrogi, V., et al. (2010). Synthesis by oxidative polymerization with FeCl3 of a fully aromatic twisted poly(3,6-carbazole).[1] Polymer.[1][3][7][8][9][10]
-
General Polycarbazole Properties: Blouin, N., & Leclerc, M. (2001). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of Carbazole Derivatives via High-Resolution NMR
Topic: 1H NMR and 13C NMR Analysis of Carbazole Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Materials Scientists (OLED).
Introduction: The Carbazole Challenge
Carbazole (
While structurally robust, carbazoles present specific NMR analysis challenges:
-
-
Stacking Aggregation: Planar carbazole rings stack in solution, causing concentration-dependent chemical shift changes and line broadening. -
Solubility Limits: Many derivatives are sparingly soluble in standard
, requiring polar aprotic solvents that dramatically alter chemical shifts. -
Symmetry Confusion: Unsubstituted carbazole has
symmetry, making one half of the molecule equivalent to the other. Breaking this symmetry (substitution) requires rigorous 2D NMR to assign regioisomers (1-, 2-, 3-, or 4-position).
This guide provides a standardized protocol to overcome these hurdles and achieve publication-quality assignments.
Sample Preparation & Solvent Selection Strategy
The "Solubility-First" Decision Matrix:
Do not default to Chloroform-d (
| Solvent | Suitability | Rationale |
| DMSO- | Preferred | Excellent solubility for polar derivatives. Disrupts aggregation. Crucial for observing the N-H proton (usually visible as a sharp singlet >11 ppm). |
| Acetone- | Alternative | Good for intermediate polarity. Less viscous than DMSO, yielding sharper lines, but volatile. |
| THF- | Specialized | Used for polymeric carbazoles or highly lipophilic derivatives. |
| Toluene- | High-Temp | Gold Standard for Aggregation: If room temp spectra are broad, run at 80°C in Toluene- |
| Limited | Only for N-alkylated, highly non-polar derivatives. N-H protons often exchange or broaden into the baseline. |
Protocol 1: The "Aggregation Check"
Before running a long 2D acquisition:
-
Prepare sample at ~10 mg/0.6 mL.
-
Acquire a standard 1H spectrum (16 scans).
-
Diagnostic Check: Zoom into the aromatic region (7.0–8.5 ppm).
-
Sharp multiplets with clear coupling constants (J-values)?
Proceed. -
Broad "humps" or undefined multiplets?
Stop. Dilute sample by 50% or switch to DMSO- /High-Temp Toluene- .
-
1H NMR Analysis: The "Fingerprint" Region
The carbazole nucleus has a distinct proton signature. The numbering scheme follows IUPAC standards (N is position 9).
Characteristic Chemical Shifts (in DMSO- )
| Position | Multiplicity | Shift ( | Diagnostic Feature |
| N-H (9) | Broad Singlet | 11.0 – 11.6 | Highly deshielded. Disappears with |
| H-4 / H-5 | Doublet (d) | 8.0 – 8.2 | Most deshielded aromatic protons due to magnetic anisotropy of the adjacent ring. |
| H-2 / H-7 | Triplet (td) | 7.3 – 7.5 | Often overlaps. |
| H-1 / H-8 | Doublet (d) | 7.5 – 7.7 | Shielded relative to H-4/5. |
| H-3 / H-6 | Triplet (td) | 7.1 – 7.2 | Most shielded aromatic protons. |
Critical Insight: The doublet at ~8.1 ppm (H-4/H-5) is the "anchor" signal. In substituted carbazoles, identify this signal first. If the symmetry is broken (e.g., 3-substitution), one doublet will shift, while the H-5 doublet on the unsubstituted ring remains near 8.1 ppm.
13C NMR Analysis: Quaternary Carbons
Carbazole has 4 quaternary carbons (C-4a, C-4b, C-8a, C-9a) that are notoriously difficult to detect due to long spin-lattice relaxation times (
Protocol 2: Optimized 13C Acquisition
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s). This allows quaternary carbons to relax, improving signal-to-noise ratio.
-
Scans: Minimum 1024 scans for <10mg samples.
Key 13C Shifts (DMSO-
-
C-9a / C-8a (Quaternary): ~140 ppm (Deshielded by Nitrogen).
-
C-4a / C-4b (Quaternary): ~123 ppm.[1]
-
C-2 / C-7: ~125 ppm.
-
C-3 / C-6: ~118 ppm.
-
C-1 / C-8: ~111 ppm.
Advanced Structural Assignment (Regioisomers)
Determining the position of a substituent (e.g., a bromo- or methyl- group) is the most common analytical task.
The Logic Flow for Unknowns
Figure 1: Decision tree for assigning carbazole regioisomers using 1D and 2D NMR data.
Regioisomer Discrimination Protocol
To distinguish between 2-substituted and 3-substituted isomers:
-
Run COSY (Correlation Spectroscopy):
-
3-Substituted: H-4 appears as a singlet (or weak doublet due to meta-coupling). H-1 and H-2 show ortho-coupling (d, d).
-
2-Substituted: H-1 appears as a singlet . H-3 and H-4 show ortho-coupling.
-
-
Run NOESY (Nuclear Overhauser Effect):
-
Crucial for N-Alkylation: If you have an N-alkyl group, a NOESY cross-peak will be visible between the N-alkyl protons and H-1 / H-8 . This confirms the alkyl chain is on the Nitrogen, not a Carbon.
-
Complete Experimental Protocol
Objective: Full characterization of a novel 3-bromo-9-ethylcarbazole.
-
Sample Prep: Dissolve 15 mg in 0.6 mL DMSO-
. (Ensure solution is clear; filter if necessary). -
Acquisition 1: 1H NMR
-
Spectral Width: -2 to 14 ppm.
-
Scans: 16.
-
Check: Verify sharp doublet at ~8.2 ppm (H-5) and singlet at ~8.4 ppm (H-4).
-
-
Acquisition 2: 13C NMR
-
Pulse: zgpg30.
-
D1: 2.0 sec.
-
Scans: 2048.
-
-
Acquisition 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Use hsqcedetgpsisp2.3 (Multiplicity-edited).
-
Purpose: Distinguish CH/CH3 (positive phase) from CH2 (negative phase) and assign protons to specific carbons.
-
-
Acquisition 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Optimize for long-range coupling (
). -
Purpose: Connect the quaternary carbons (C-4a, C-4b) to the ring protons to "stitch" the two benzene rings together.
-
References
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Schmidt, A. W., et al. (2012). "Biologically Active Carbazole Alkaloids." Chemistry – A European Journal. Link
-
Bashir, M., et al. (2015). "Carbazole Alkaloids from Roots of Murraya Koenigii." Universiti Kebangsaan Malaysia. Link
-
SDBS Spectral Database for Organic Compounds. "Carbazole 1H and 13C Spectra." AIST Japan. Link
-
Oxford Instruments. (2024).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Link
Sources
Application Note: Electrochemical Characterization of 3-(9H-carbazol-9-yl)propanenitrile
Abstract & Scope
This application note details the protocol for the cyclic voltammetry (CV) characterization of 3-(9H-carbazol-9-yl)propanenitrile (3-CPN). This molecule, a carbazole derivative with a cyano-alkyl tether, serves as a critical monomer for synthesizing conductive polymers (polycarbazoles) used in organic light-emitting diodes (OLEDs), electrochromic devices, and resistive memory (memristors).
Unlike simple redox couples, 3-CPN undergoes irreversible oxidation leading to electropolymerization at the electrode surface. This guide addresses the specific challenges of studying this molecule: solubility optimization, managing electrode fouling (polymer deposition), and accurately determining HOMO energy levels using ferrocene as an internal standard.
Experimental Design & Material Selection
The Electrochemical Cell
The experiment requires a standard three-electrode configuration. The choice of materials is dictated by the need for non-aqueous conditions and the high oxidation potential of the carbazole moiety (~1.2 V vs Ag/Ag⁺).
| Component | Specification | Rationale |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) | ACN is preferred for sharper peaks; DCM is required if the specific derivative shows poor solubility in ACN. Recommendation: Start with ACN; use 1:1 mix if needed. |
| Electrolyte | 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Provides high ionic conductivity in organic media and is electrochemically inert in the carbazole oxidation window. |
| Working Electrode (WE) | Platinum (Pt) Disk (Ø 1.6 - 3.0 mm) | Pt is essential. Glassy Carbon (GC) can be used but Pt facilitates better polymer adhesion if electropolymerization is the goal. |
| Counter Electrode (CE) | Platinum Wire or Mesh | Must have a surface area >10x that of the WE to prevent current limitation. |
| Reference Electrode (RE) | Non-aqueous Ag/AgNO₃ (0.01 M in ACN) | Critical: Aqueous Ag/AgCl will leak water, narrowing the potential window and quenching the radical cations. |
| Internal Standard | Ferrocene (Fc) | Required for referencing potentials to the vacuum scale (HOMO/LUMO calculations). |
Molecular Mechanism
Understanding the reaction pathway is vital for interpreting the CV. 3-CPN follows an E(C)E mechanism (Electrochemical - Chemical - Electrochemical):
-
Oxidation (E): The neutral carbazole is oxidized to a radical cation.[1]
-
Coupling (C): Two radical cations couple at the 3,6-positions (para to the nitrogen), losing protons to form a dimer (bicarbazole).
-
Oxidation (E): The dimer, which has a lower oxidation potential than the monomer, is immediately oxidized and continues the chain growth (polymerization).
Detailed Protocol
Phase 1: Electrode Preparation (Crucial Step)
Carbazole oxidation products are "sticky." A dirty electrode will yield broad, undefined peaks.
-
Polishing: Polish the Pt disk electrode with 0.05 µm alumina slurry on a micro-cloth pad in a figure-8 motion for 2 minutes.
-
Rinsing: Sonicate the electrode in deionized water for 30 seconds, then in acetone for 30 seconds to remove alumina and organic residues.
-
Drying: Dry under a stream of nitrogen gas.
Phase 2: Solution Preparation
Target Concentration: 1.0 mM 3-CPN in 0.1 M TBAPF₆/ACN.
-
Weigh TBAPF₆ (MW: 387.43 g/mol ) to prepare 10 mL of 0.1 M electrolyte (approx. 0.387 g). Dissolve in HPLC-grade Acetonitrile.
-
Blank Scan: Run a CV on this blank electrolyte solution (0 V to +1.8 V) to ensure no impurities exist.
-
Add 3-CPN monomer to the electrolyte to achieve 1 mM concentration.
-
Note: If the solution is cloudy, add small amounts of DCM dropwise until clear.
-
-
Degassing: Purge the solution with Nitrogen or Argon for 5-10 minutes. Oxygen quenches the carbazole radical cation.
Phase 3: Measurement (Cyclic Voltammetry)
Parameters:
-
Initial Potential: 0.0 V
-
Switching Potential (Vertex): +1.5 V (Adjust based on onset; typically carbazoles oxidize ~1.2 V).
-
Final Potential: 0.0 V
-
Scan Rate: 100 mV/s (Standard).
-
Cycles: 1 (for HOMO determination) or 10-20 (for polymerization study).
Procedure:
-
Single Scan (Characterization): Record the first cycle. You should see an oxidation peak (anodic) but little to no reduction peak (cathodic) on the return sweep. This irreversibility confirms the radical cation is reacting (coupling) rather than reducing back to the monomer.
-
Multi-Scan (Polymerization): Set the instrument to 10 cycles.
-
Observation: With each cycle, a new redox couple will appear at a lower potential (~0.8 V - 1.0 V). This is the polymer growing on the electrode. The current will increase with each cycle (Figure 2).
-
-
Internal Standard: After measurements, add a small crystal of Ferrocene to the cell and run one final scan. The reversible Ferrocene couple (Fc/Fc⁺) will appear around +0.4 V (vs Ag/Ag⁺).
Data Analysis & HOMO Calculation
The primary value derived from this experiment is the Highest Occupied Molecular Orbital (HOMO) energy level.
Step 1: Identify Potentials
From the final scan (with Ferrocene):
- : The potential where the current tangent intersects the baseline for the 3-CPN oxidation peak.
-
: The half-wave potential of Ferrocene.
Step 2: Calculate HOMO
The vacuum energy level of Ferrocene is generally accepted as -4.8 eV (though values between -4.8 and -5.1 eV exist in literature; -4.8 eV is the standard for organic electronics comparison).
[2]Note: The cyano group is electron-withdrawing. Expect the oxidation potential to be shifted positively (harder to oxidize) compared to N-ethylcarbazole, likely resulting in a deeper HOMO level (e.g., -5.4 to -5.6 eV).
Troubleshooting & Self-Validation
| Issue | Diagnosis | Solution |
| No Oxidation Peak | Potential window too narrow or concentration too low. | Extend scan to +1.8 V. Ensure 3-CPN is fully dissolved (check solubility in ACN). |
| Broad/Flat Peaks | Electrode fouling. | The polymer film is insulating or too thick. Polish electrode immediately. Lower the concentration to 0.5 mM. |
| Drifting Potentials | Reference electrode instability. | Use the Ferrocene internal standard calculation; do not rely on the absolute voltage of the pseudo-reference. |
| High Background Current | Oxygen or water contamination. | Increase N₂ sparging time. Bake the electrolyte salt to remove moisture. |
References
-
Ambros, J. F., & Nelson, R. F. (1968).[2] Electrochemical oxidation of carbazole and N-substituted derivatives. Journal of the Electrochemical Society, 115(11), 1159. Link
-
Ates, M. (2012). Carbazole derivative synthesis and their electropolymerization. Journal of Solid State Electrochemistry, 16, 2815–2828. Link
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011). Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371. Link
-
Al-Muntaser, A. A., et al. (2021).[3] Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound. Journal of Advanced Chemical Sciences, 7(4), 724-728. Link
Sources
3-(9H-carbazol-9-yl)propanenitrile as a building block in medicinal chemistry.
Application Note: 3-(9H-carbazol-9-yl)propanenitrile as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 1484-14-6) is a critical intermediate in the synthesis of "privileged structure" pharmacophores. The carbazole moiety, mimicking the indole ring of tryptophan, provides a robust hydrophobic scaffold capable of π-π stacking interactions with biological targets such as kinases, acetylcholinesterase (AChE), and viral proteases. The propanenitrile side chain serves as a versatile "three-carbon handle," allowing for divergent synthesis into primary amines, carboxylic acids, and tetrazoles. This guide outlines the optimized synthesis of this building block and its downstream application in developing Multi-Target Directed Ligands (MTDLs) for neurodegenerative and infectious diseases.
Module 1: The Foundation – Synthesis Protocol
The most atom-economical route to the title compound is the Michael addition of 9H-carbazole to acrylonitrile. While traditional methods use strong inorganic bases (KOH) in benzene, modern protocols utilize phase-transfer catalysts (Triton B) to improve yield and safety.
Protocol A: Cyanoethylation of Carbazole
Objective: Synthesis of this compound via Michael Addition.
Reagents:
-
9H-Carbazole (1.0 eq)[1]
-
Acrylonitrile (1.5 - 2.0 eq) [Warning: Toxic/Carcinogenic]
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 eq)
-
Solvent: Acetonitrile (ACN) or 1,4-Dioxane.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 9H-carbazole (e.g., 5.0 g) in Acetonitrile (50 mL).
-
Catalyst Addition: Add Triton B (0.1 eq) dropwise to the suspension at room temperature. The solution may darken slightly.
-
Addition: Add acrylonitrile (1.5 eq) slowly via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The carbazole spot (Rf ~0.6) should disappear, replaced by a lower running product spot.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product usually precipitates as a white solid.
-
Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water or Acetone.
Quality Control (QC) Markers:
-
1H NMR (CDCl3): Look for the diagnostic triplets of the ethyl bridge.
- ~4.6 ppm (t, 2H, N-CH2)
- ~2.8 ppm (t, 2H, CH2-CN)
-
IR: Sharp nitrile stretch at ~2245 cm⁻¹.
Module 2: The Divergence – Functionalization Workflows
The nitrile group is a "masked" functionality. Depending on the therapeutic target, it can be transformed into three distinct pharmacophores.
Pathway A: Reduction to Primary Amine (The Neuro-Linker)
Application: Synthesis of CNS-active agents where the amine serves as a cation-π interactor or a linker to a second moiety (e.g., Tacrine hybrids for Alzheimer's).
-
Reagent: LiAlH4 (Lithium Aluminum Hydride) in dry THF.
-
Conditions: Reflux under N2 for 4–6 hours.
-
Product: 3-(9H-carbazol-9-yl)propan-1-amine.[2]
Pathway B: Hydrolysis to Carboxylic Acid (The Anti-Infective Precursor)
Application: Precursor for hydrazides, 1,3,4-oxadiazoles, and triazoles used in anti-viral (SARS-CoV-2) and anti-bacterial research.
-
Reagent: NaOH (10% aq) / Ethanol (1:1).
-
Conditions: Reflux 12 hours -> Acidify with HCl to pH 2.
Pathway C: Tetrazole Formation (The Bioisostere)
Application: Bioisostere of carboxylic acid, improving metabolic stability and membrane permeability (e.g., Angiotensin receptor blockers).
-
Reagent: NaN3 (Sodium Azide), NH4Cl, DMF.
-
Conditions: Heat at 100°C for 24 hours.
Figure 1: Divergent synthesis workflow starting from the central nitrile intermediate.[6]
Module 3: Medicinal Chemistry Case Studies
Case Study A: Alzheimer’s Disease (Multi-Target Directed Ligands)
Rationale: Alzheimer's pathology involves cholinergic deficit and amyloid-beta (Aβ) aggregation.[7]
-
Design: The carbazole ring binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via π-π stacking. The 3-carbon chain (derived from the nitrile) provides the optimal length to span the enzyme gorge, connecting the carbazole to a catalytic site inhibitor (e.g., Tacrine or Donepezil analogs).
-
Key Intermediate: 3-(9H-carbazol-9-yl)propan-1-amine (Pathway A).
-
Mechanism: Dual inhibition of AChE and Aβ aggregation. The basic amine formed from the nitrile reduction is often protonated at physiological pH, enhancing binding affinity.
Case Study B: Anti-Viral Agents (SARS-CoV-2 Mpro Inhibitors)
Rationale: Benzofuran-carbazole hybrids have shown high binding affinity to the SARS-CoV-2 Main Protease (Mpro).[6]
-
Design: The carbazole moiety acts as a hydrophobic anchor. The linker region is functionalized into a 1,2,4-triazole ring to engage in hydrogen bonding with protease residues (e.g., GLU166).
-
Synthesis Route: Nitrile
Acid (Pathway B) Hydrazide 1,2,4-Triazole . -
Outcome: Compounds in this class have demonstrated binding energies superior to standard drugs like Chloroquine in molecular docking studies.
Quantitative Data Summary
| Derivative Class | Target / Indication | Key Pharmacophore Feature | Typical Yield (from Nitrile) |
| Propyl-Amine | Alzheimer's (AChE/BuChE) | Cation-π interaction, Linker | 75–85% |
| Propanoic Acid | Anti-bacterial / Anti-fungal | Precursor to Hydrazides | 85–95% |
| Triazole Hybrid | SARS-CoV-2 (Mpro) | H-bond acceptor/donor | 65–75% (multi-step) |
| Tetrazole | Hypertension / Metabolic | Carboxylate Bioisostere | 60–70% |
References
-
Haridharan, N., et al. (2011). 3-(9H-Carbazol-9-yl)propan-1-ol.[1] Acta Crystallographica Section E. Link
-
Zahoor, A. F., et al. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI Molecules. Link
-
Véliz, E. A., et al. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Link
- Gong, G., et al. (2019). Carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. (Contextual citation for antimicrobial activity of carbazole acids).
-
ChemicalBook. 3-(9H-carbazol-9-yl)propan-1-amine Properties and Suppliers. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(9H-carbazol-9-yl)propan-1-amine [chemicalbook.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(9H-carbazol-9-yl)propanoic acid | C15H13NO2 | CID 219301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of 3-(9H-carbazol-9-yl)propanenitrile synthesis.
Technical Support Center: Synthesis of 3-(9H-carbazol-9-yl)propanenitrile
Subject: Optimization of Yield and Purity in the N-Cyanoethylation of Carbazole Ticket ID: CHEM-SUP-9021 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of This compound (also known as 9-(2-cyanoethyl)carbazole) is a classic Aza-Michael addition . While theoretically simple, researchers often encounter yields stagnating at 40-60% due to three main factors:
-
Polymerization of the acrylonitrile reagent.
-
Retro-Michael reaction (reversibility) at high temperatures.
-
Incomplete deprotonation of the carbazole (pKa ~15) due to insufficient basicity or phase transfer limitations.
This guide provides a high-yield (>90%) Phase-Transfer Catalysis (PTC) protocol, replacing older, lower-yielding solvothermal methods.
Part 1: The "Golden Standard" Optimized Protocol
Methodology: Solid-Liquid Phase Transfer Catalysis (SL-PTC) Target Yield: 92-95% Purity: >99% (after recrystallization)
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Carbazole | 1.0 | Substrate | Ensure dry; water kills the anion. |
| Acrylonitrile | 1.5 - 2.0 | Electrophile | Toxic/Volatile. Use excess to account for volatility. |
| KOH (Powder) | 2.0 | Base | Must be finely powdered. NaOH is less effective here. |
| TBAB | 0.05 (5 mol%) | Catalyst | Tetrabutylammonium bromide. Facilitates anion transport. |
| Acetone | Solvent | Solvent | Polar aprotic; stabilizes the intermediate. |
Step-by-Step Workflow
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Carbazole (10 mmol) in Acetone (30 mL) .
-
Activation: Add Powdered KOH (20 mmol) and TBAB (0.5 mmol) . Stir vigorously at room temperature for 15 minutes.
-
Why? You are generating the reactive carbazolide anion in situ before adding the electrophile.
-
-
Addition: Add Acrylonitrile (15-20 mmol) dropwise over 10 minutes.
-
Safety: Acrylonitrile is carcinogenic and highly volatile. Perform strictly in a fume hood.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C) for 2–3 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1). The fluorescent carbazole spot should disappear.
-
-
Workup (Critical for Yield):
-
Cool to room temperature.
-
Pour the mixture into Ice Water (200 mL) with vigorous stirring.
-
The product will precipitate immediately as a white solid.
-
Filter the solid and wash with copious amounts of water to remove KOH and catalyst.
-
-
Purification: Recrystallize from Ethanol or a mixture of Ethanol/Acetone (9:1) .
-
Result: White needles/crystals.[1]
-
Part 2: Troubleshooting Matrix (FAQs)
Q1: My reaction mixture turned into a solid gel/plastic. What happened? A: You polymerized the acrylonitrile.
-
Cause: Excessive heat or lack of polymerization inhibitors, combined with a strong base.
-
Fix:
-
Add a radical inhibitor like Hydroquinone (1-2 mg) to the reaction mixture.
-
Do not overheat; maintain a gentle reflux.
-
Add acrylonitrile dropwise to keep its instantaneous concentration lower.
-
Q2: I have low yield (<50%) and recovered starting material. A: The carbazole was not sufficiently deprotonated.
-
Cause: Carbazole is a weak acid (pKa ~15). Weak bases (like K2CO3 without a catalyst) or wet solvents will fail.
-
Fix: Switch to the KOH/TBAB system described above. If using a biphasic system (e.g., Toluene/50% NaOH), you must use a Phase Transfer Catalyst (TEBA or TBAB) to shuttle the hydroxide ions.
Q3: My product decomposes upon storage or during column chromatography. A: The reaction is reversible (Retro-Michael).
-
Cause: The Michael addition is an equilibrium. High heat or strong acid/base exposure during workup can reverse it.
-
Fix: Avoid column chromatography if possible (silica is slightly acidic). Recrystallization is superior for stability. Ensure all base is washed out during the ice-water quench.
Q4: Can I use "Green" solvents instead of Acetone/DMF? A: Yes. Ionic liquids are excellent alternatives.
-
Insight: Use [bmim]OH (1-butyl-3-methylimidazolium hydroxide). It acts as both solvent and base, often giving yields >90% at room temperature, though the reagent cost is significantly higher.
Part 3: Mechanistic & Logical Visualization
Reaction Mechanism (Aza-Michael Addition)
This diagram illustrates the catalytic cycle and the critical role of the base.
Caption: The activation of carbazole via deprotonation is the rate-determining step. PTC (TBAB) ensures the base reaches the carbazole effectively.
Optimization Decision Tree
Follow this logic flow to diagnose yield issues.
Caption: Systematic diagnosis of yield loss focusing on polymerization and catalyst efficiency.
Part 4: Comparative Data Analysis
The following table summarizes why the KOH/Acetone/TBAB method is recommended over historical methods.
| Catalyst System | Solvent | Typical Yield | Pros | Cons |
| Triton B | Toluene | 40-50% | Simple setup | Low yield, slow reaction [1]. |
| NaH (Sodium Hydride) | DMF | 60-70% | Fast reaction | Dangerous (H2 gas), requires anhydrous conditions. |
| KOH / TBAB (Recommended) | Acetone | 92-95% | High yield, mild temp, easy workup | Requires filtration of salts. |
| Ionic Liquid ([bmim]OH) | None/IL | 90-94% | Green chemistry, reusable | High reagent cost [2]. |
References
-
PrepChem. Synthesis of 9-(2-Cyanoethyl)carbazole. (Historical baseline using Triton B).[2] Available at: [Link]
-
Royal Society of Chemistry (RSC). Efficient Michael additions of acrylonitrile... (Optimization using solid bases). Available at: [Link]
-
Asian Journal of Chemistry. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. (Mechanism & Base Catalysis).[3][4] Available at: [Link]
Sources
- 1. 3-(9H-Carbazol-9-yl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Exploring the Impact of Elements on the Reactivity of a Straightforward Procedure for Generating Vinyl-Carbazole Derivatives via a Frustrated Lewis Pair Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Overcoming solubility issues of poly(3-(9H-carbazol-9-yl)propanenitrile).
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Polymer Electronics Division Subject: Technical Advisory: Solubilization Protocols for Poly(3-(9H-carbazol-9-yl)propanenitrile)
Introduction: The "Solubility Paradox" of PCPN
You are likely reading this because you are encountering a common frustration with Poly(this compound) (herein referred to as PCPN ). While literature frequently classifies PCPN as "soluble in common organic solvents" [1], the reality in the lab is often a stubborn, gel-like suspension or a film that refuses to delaminate from the electrode.
The solubility of PCPN is governed by two competing forces:
-
The Carbazole Backbone: Highly aromatic, driving strong
- stacking interactions that promote aggregation. -
The Propanenitrile Side Chain: A polar cyano (-CN) group that requires specific dipole-dipole interactions to solvate.
If your polymer is insoluble, it is usually due to hyper-crosslinking during electropolymerization or incorrect solvent polarity matching . This guide provides the diagnostic logic and protocols to resolve these issues.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I synthesized PCPN via electropolymerization, but the film will not dissolve in THF or Chloroform. Why?
Diagnosis: You likely exceeded the "Safe Oxidation Potential," causing irreversible crosslinking. Technical Insight: Standard polymerization of carbazole occurs at the 3,6-positions. However, if the applied potential during cyclic voltammetry (CV) or potentiostatic deposition exceeds 1.4 V (vs. Ag/AgCl), the radical cations become too reactive. This triggers coupling at the 2,7-positions or direct radical-radical crosslinking between chains, forming a thermoset-like network that is chemically insoluble [2].
The Fix:
-
Immediate Action: You cannot dissolve a crosslinked film. You must re-synthesize.
-
Prevention: Limit your switching potential to 0.0 V to 1.3 V . Do not exceed 1.4 V.
-
Verification: A properly synthesized (linear) PCPN film should appear green in the oxidized state and transparent/colorless in the neutral state [1]. If the film is dark brown/black, it is likely degraded or crosslinked.
Q2: My polymer dissolves initially but precipitates or gels after 24 hours. How do I stabilize it?
Diagnosis: Solvent "Dryness" and Aggregation. Technical Insight: The nitrile group on the side chain is hygroscopic. If your solvent (e.g., THF) contains trace water, the water molecules cluster around the polar -CN groups, disrupting the solvent shell and forcing the hydrophobic carbazole backbones to aggregate (hydrophobic recovery).
The Fix:
-
Use Anhydrous solvents (water content <50 ppm).
-
Switch to a solvent with a higher dielectric constant (see Table 1).
Q3: Which solvent should I actually use?
Diagnosis: Mismatched Polarity. Technical Insight: While Chloroform is standard for many carbazoles (like PVK), the propanenitrile group makes PCPN more polar. You need a solvent that disrupts the aromatic stacking and solvates the nitrile dipole.
Table 1: Solvent Compatibility Matrix for PCPN
| Solvent | Solubility Rating | Boiling Point | Application Note |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | 202°C | Best for spin-coating smooth films; breaks aggregates effectively. |
| DMSO (Dimethyl sulfoxide) | Very Good | 189°C | Good for electrochemical characterization; difficult to remove (high BP). |
| THF (Tetrahydrofuran) | Moderate | 66°C | Good for GPC analysis; prone to gelling if Mw is high. |
| Chloroform / DCM | Poor/Variable | 61°C / 40°C | Often results in cloudy solutions due to poor interaction with the nitrile group. |
Part 2: Validated Protocols
Protocol A: The "Swell-then-Solvate" Dissolution Method
Use this for powder samples or delaminated films to prevent gelling.
Materials:
Step-by-Step:
-
Maceration: Grind the dry polymer into a fine powder. Do not attempt to dissolve large chunks.
-
Wetting: Add the solvent to the vial slowly down the side. Allow the powder to "wet" and swell for 30 minutes at room temperature without agitation.
-
Why? Immediate shaking causes the outer layer of the polymer to solvate and seal the inner core, creating "fish-eyes" (gel lumps).
-
-
Thermal Relaxation: Heat the vial to 60°C (for NMP/DMSO) or 40°C (for THF) for 20 minutes.
-
Acoustic Cavitation: Sonicate for 10 minutes warm.
-
Filtration: Filter through a 0.45 µm PTFE filter .
-
Note: If the filter clogs immediately, you have micro-gels (crosslinked fractions). Centrifuge at 5000 rpm for 10 mins and use the supernatant.
-
Protocol B: Controlled Electropolymerization for Soluble Films
Use this to generate high-quality, soluble PCPN films for analysis.
Setup:
-
Solvent: Acetonitrile (ACN) + 0.1 M TBABF4 (Tetrabutylammonium tetrafluoroborate).[1][2][3]
-
Electrodes: Pt (Working), Pt Wire (Counter), Ag/AgCl (Reference).
Step-by-Step:
-
Deoxygenate: Purge the solution with Nitrogen for 15 minutes. Oxygen traps radicals and terminates chains early, leading to oligomers rather than polymers.
-
Cyclic Voltammetry (CV):
-
Scan Rate: 100 mV/s.
-
Range: 0.0 V to 1.35 V (Strict Upper Limit).
-
Cycles: 10–15 cycles.
-
Observation: You should see the growth of a reversible redox couple around 0.8–1.0 V [1].
-
-
Dedoping: Before removing the film, hold the potential at 0.0 V for 60 seconds.
-
Critical Step: This removes the counter-ions (
) from the matrix. The neutral polymer is more soluble in organic solvents than the oxidized, charged salt form.
-
Part 3: Visualizing the Logic
The following diagram illustrates the decision matrix for troubleshooting solubility issues based on the physical state of the polymer.
Figure 1: Decision matrix for diagnosing PCPN solubility failures. Note the critical check for oxidation state (doping) before attempting dissolution.
References
-
Awad, M. H. (2021).[3][4] Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound. Journal of Advanced Chemical Sciences, 7(4), 713–716.
-
Abou-Kandil, A. I., et al. (2022).[5] Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. MDPI Polymers, 14(12), 2487.
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound - H.E. Elkhidr*, M.H. Awad, Adel M.M. Alkuha - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Poly(3-(9H-carbazol-9-yl)propanenitrile) Optimization
Case ID: PCzCN-OPT-01 Status: Active Assigned Specialist: Senior Application Scientist, Electroactive Materials Division
Executive Summary: The "Nitrile Paradox"
Welcome to the optimization guide for poly(3-(9H-carbazol-9-yl)propanenitrile) (PCzCN).
As a researcher working with this material, you are likely facing a specific trade-off: Solubility vs. Conductivity . Unlike unsubstituted polycarbazole (PCz), the propyl-nitrile pendant group on your monomer provides excellent solubility in organic solvents (DMSO, THF) and distinct electrochromic properties (Transparent
However, the nitrile group (
-
Higher Oxidation Potential: It destabilizes the radical cation intermediate, requiring higher potentials (~1.4 V vs Ag/AgCl) for polymerization, which increases the risk of overoxidation (degradation).
-
Steric & Electronic Trap: The polar side chain can interfere with
- stacking and trap dopant ions, limiting carrier mobility.
The baseline conductivity for this material is typically
Module 1: Synthesis & Morphology Control
User Issue: "My films are patchy or show low conductivity despite high thickness."
Root Cause: The high potential required to oxidize the monomer (due to the electron-withdrawing nitrile) often leads to rapid, disordered precipitation rather than controlled nucleation.
Optimized Electropolymerization Protocol
Do not use a simple constant current (galvanostatic) method, as the potential can drift into the degradation region.
| Parameter | Standard Setting | Optimized Setting | Technical Rationale |
| Method | Cyclic Voltammetry | Potentiostatic (Fixed V) | Holds potential exactly at the oxidation plateau (1.4 V), preventing overoxidation spikes. |
| Solvent | Acetonitrile (ACN) | ACN / DCM (1:1) | Dichloromethane (DCM) stabilizes the radical cation intermediate, promoting longer chain growth before precipitation. |
| Electrolyte | The | ||
| Monomer Conc. | 50 mM | 25 mM | Lower concentration prevents rapid "clumping" and favors ordered 3,6-linkage coupling. |
Workflow Visualization
The following logic flow illustrates the decision process for optimizing film growth.
Caption: Decision tree for maximizing chain length and film homogeneity during PCzCN electropolymerization.
Module 2: Doping & Conductivity Maximization
User Issue: "The film is green (oxidized) but the impedance (
Root Cause: The nitrile groups are polar. While they help solvate ions, they can also "trap" them, preventing the dopant anions from effectively screening the charge carriers (polarons/bipolarons).
The "Pulsed Doping" Strategy
Standard static doping often leaves the core of the film neutral. Use this post-polymerization conditioning step:
-
Rinse: Gently rinse the film in monomer-free ACN to remove oligomers.
-
Condition: Place in fresh 0.1 M
/ ACN solution. -
Pulse Protocol:
-
Step 1: Apply 1.5 V for 5 seconds (Force dopant injection).
-
Step 2: Relax to 1.2 V for 10 seconds (Allow lattice relaxation).
-
Repeat for 10 cycles.
-
-
Verify: The film should be a uniform, dark green. If it turns brown/black, you have overoxidized (cross-linked) the material—reduce Step 1 voltage.
Conductivity Benchmarks
| State | Color | Expected Conductivity (S/cm) | Notes |
| Neutral | Transparent/Yellowish | Insulator state. | |
| Standard Doped | Light Green | Literature baseline [1]. | |
| Optimized Doped | Dark Green | Achievable with mixed solvent & pulsed doping. | |
| Overoxidized | Brown/Black | Irreversible degradation of the |
Module 3: Troubleshooting & FAQs
Q1: My film dissolves when I try to wash it. What is happening?
A: This is a feature of the propyl-nitrile side chain—it imparts solubility!
-
The Error: You are likely washing with THF, DMSO, or Acetone.
-
The Fix: Wash only with cold Acetonitrile or Methanol. The polymer is soluble in polar aprotic solvents (DMSO, NMP, THF) but relatively insoluble in alcohols and alkanes.
Q2: Why does the conductivity drop after 24 hours in air?
A: Dedoping. The
-
The Fix: Store films in a desiccator. For permanent devices, encapsulate the film or switch to a bulkier dopant like LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide) during the final doping step to "lock" the structure.
Q3: Can I copolymerize to boost conductivity?
A: Yes. If the homopolymer's conductivity (
-
Ratio: 1:1 feed ratio.
-
Effect: The EDOT units lower the bandgap and increase conductivity by orders of magnitude (up to
S/cm), while the carbazole-nitrile units maintain the desired solubility and adhesion properties.
Diagnostic Workflow: EIS Analysis
When performing Electrochemical Impedance Spectroscopy (EIS), use this diagram to interpret the Nyquist plot.
Caption: Diagnostic logic for interpreting impedance spectra of PCzCN films.
References
-
Awad, M. H., et al. (2021). "Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound." JACS Directory.
-
Vergnaud, O., et al. (2022). "Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid." MDPI.
-
Blouin, N., & Leclerc, M. (2001). "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research. (Contextual grounding for carbazole conductivity limits).
Sources
Validation & Comparative
Comparative Technical Guide: 3-(9H-carbazol-9-yl)propanenitrile (3-CPN) vs. Conventional Hole Transporting Materials
Executive Summary: The Case for Functionalized Precursors
3-(9H-carbazol-9-yl)propanenitrile (3-CPN) represents a distinct class of Hole Transporting Materials (HTMs). Unlike "finished" small molecules (e.g., Spiro-OMeTAD) or pre-synthesized polymers (e.g., PTAA), 3-CPN functions primarily as a monomer precursor . Its utility lies in its ability to form robust, solvent-resistant Poly(3-CPN) networks via in-situ electrochemical polymerization.
This guide analyzes 3-CPN’s performance against industry standards, focusing on its unique nitrile-functionalized alkyl tail which modulates dielectric properties and oxidative stability.
Molecular Engineering: The Nitrile Advantage
The structural innovation of 3-CPN lies in the addition of a cyano group (-CN) to the carbazole nitrogen via a propyl spacer.
-
The Carbazole Core: Provides the hole-transporting pathway (via the nitrogen lone pair and conjugated
-system). -
The Propanenitrile Tail:
-
Inductive Effect: The electron-withdrawing nitrile group lowers the HOMO level slightly compared to N-alkyl carbazoles, improving oxidative stability.
-
Dielectric Constant: The polar -CN group increases the local dielectric constant, potentially aiding in charge dissociation at interfaces.
-
Solubility Modulation: Unlike rigid small molecules, the resulting polymer Poly(3-CPN) exhibits selective solubility (soluble in polar aprotic solvents like DMSO/NMP, insoluble in non-polar solvents), enabling orthogonal processing in multilayer device stacks.
-
Comparative Analysis: Poly(3-CPN) vs. Benchmarks
The following table contrasts the polymerized form of 3-CPN against the gold standards in Perovskite Solar Cells (PSCs) and OLEDs.
| Feature | Poly(3-CPN) (Electropolymerized) | Spiro-OMeTAD (Small Molecule) | PEDOT:PSS (Polymer Dispersion) |
| Primary Role | Electrochemical HTL / Host | Standard HTL (PSCs) | Standard Hole Injection (OLEDs) |
| Deposition Method | In-situ Electropolymerization | Spin Coating | Spin Coating |
| HOMO Level | ~ -5.4 to -5.6 eV | -5.22 eV | -5.0 to -5.2 eV |
| Hole Mobility | ~10⁻⁴ S/cm (Conductivity) | 10⁻⁴ cm²/Vs (Undoped) | 10⁻³ to 10 S/cm (Tunable) |
| Thermal Stability | High (Covalent Network) | Low (Tg ~120°C, crystallizes) | Moderate (Acidic degradation) |
| Solvent Resistance | Excellent (Crosslinked nature) | Poor (Washes off easily) | Good (Water-based) |
| Cost Efficiency | High (Cheap monomer, low waste) | Low (Complex synthesis) | Moderate |
Key Performance Insights
-
Stability: Spiro-OMeTAD suffers from dopant migration (Li-TFSI) and crystallization. Poly(3-CPN), formed electrochemically, creates a stable, adherent film that does not require external dopants to maintain morphology, though it is often doped in-situ during the oxidation process.
-
Band Alignment: The deeper HOMO of Poly(3-CPN) compared to PEDOT:PSS allows for better alignment with deep-valence-band emitters or perovskites, reducing voltage loss (
deficit). -
Interface Quality: The nitrile group can interact with metal ions (e.g., Pb²⁺ in perovskites), potentially passivating surface defects, a feature absent in standard alkyl-carbazoles.
Experimental Protocol: Electrochemical Deposition
Self-Validating Workflow: This protocol ensures the formation of a high-quality Poly(3-CPN) film. The "self-validation" occurs via the observation of the electrochromic transition (colorless to green) and the stabilization of cyclic voltammetry (CV) peaks.
Materials
-
Monomer: this compound (25 mM).[1]
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Electrolyte: 0.1 M Tetrabutylammonium Tetrafluoroborate (TBABF₄) or TBAPF₆.
-
Substrate: ITO-coated glass (Working Electrode).
Step-by-Step Methodology
-
Preparation: Dissolve 25 mM of 3-CPN and 0.1 M TBABF₄ in ACN. Purge with Nitrogen for 10 mins to remove oxygen (oxygen quenches radical cations).
-
Setup: Three-electrode cell.
-
Electropolymerization (Potentiodynamic):
-
Scan Range: -0.2 V to +1.4 V.
-
Scan Rate: 50–100 mV/s.
-
Cycles: 10–20 cycles (controls thickness).
-
-
Validation (The "Green" Check):
-
Cycle 1: Irreversible oxidation peak at ~1.2 V (Monomer oxidation).
-
Cycle 2+: Emergence of new reversible redox couple at lower potential (~0.8 V). This confirms polymer growth (coupling at 3,6-positions).
-
Visual: Film turns Green in oxidized state (positive bias) and Transparent/Yellowish in neutral state.
-
-
Post-Treatment: Rinse WE with monomer-free ACN to remove unreacted species. Dry under vacuum at 60°C.[2]
Visualization: Electropolymerization Workflow
Figure 1: Logical workflow for the electrochemical synthesis of Poly(3-CPN), highlighting the critical feedback loop of cyclic scanning.
Mechanistic Insight: Energy Level Alignment
Understanding the band alignment is critical for device integration. The nitrile group exerts an electron-withdrawing effect, stabilizing the HOMO level.
Figure 2: Energy level diagram illustrating the role of Poly(3-CPN) as an electron blocking and hole transporting layer. Note the deep HOMO level which facilitates hole extraction from deep-valence-band active layers.
References
-
Al-Mokaram, A. A., et al. (2021). "Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound." JACS Directory. (Verified via search context).
-
Ambrose, J. F., & Nelson, R. F. (1968). "Anodic oxidation pathways of carbazoles." Journal of the Electrochemical Society.
-
Blouin, N., & Leclerc, M. (2001). "Poly(2,7-carbazole)s: Structure-Property Relationships." Accounts of Chemical Research.
- Sariciftci, N. S., et al. (2005). "Organic Photovoltaics: Materials, Device Physics, and Manufacturing Technologies." Wiley-VCH. (General reference for Spiro-OMeTAD benchmarks).
Sources
Isomer Engineering in Carbazole Hosts: A Performance Comparison Guide
Executive Summary: The Connectivity Dichotomy
In the design of Organic Light-Emitting Diodes (OLEDs), carbazole derivatives serve as the backbone for both Hole Transport Layers (HTL) and Host materials due to their high triplet energy (
This guide objectively compares the two dominant isomers—3,6-linked and 2,7-linked carbazoles—and introduces the emerging 1,8-linked architecture.[1] The core distinction lies in the conjugation pathway:
-
3,6-Linkage: Acts as a conjugation break, preserving high triplet energy (
eV) suitable for blue phosphorescent hosts.[1] -
2,7-Linkage: Facilitates extended
-conjugation, enhancing charge carrier mobility ( ), making them superior for hole transport and red/green hosts.[1]
Structural & Mechanistic Analysis
The 3,6-Carbazole Isomer (The "Conjugation Break")
Connecting carbazole units at the 3 and 6 positions limits the delocalization of electrons. The nitrogen atom's lone pair participates less effectively in the inter-ring resonance due to the meta-like connectivity relative to the biphenyl core.
-
Mechanism: This "confinement" effect prevents the collapse of the triplet energy level.
-
OLED Application: Host materials for Deep Blue Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) emitters.[1]
The 2,7-Carbazole Isomer (The "Linear Highway")
The 2,7-positions are para-to-para relative to the biphenyl backbone of the carbazole. This creates a linear, rigid conjugated system.
-
Mechanism: Extended conjugation raises the HOMO level (easier oxidation) and lowers the triplet energy. It significantly increases hole mobility due to better
- stacking.[1] -
OLED Application: High-mobility Hole Transport Layers (HTL) and hosts for lower-energy (Red/Green) emitters.[1][2]
Visualization of Structure-Property Relationships[1][3]
Figure 1: Causal flow from regiochemical linkage to optoelectronic properties and device utility.
Performance Comparison Data
The following data aggregates comparative studies of carbazole dimers and polymer derivatives used in phosphorescent OLEDs (PhOLEDs).
Physical Properties Comparison
Note: Values are representative of typical N-phenylcarbazole dimers/oligomers.
| Property | 3,6-Carbazole Derivatives | 2,7-Carbazole Derivatives | Impact on OLED |
| Triplet Energy ( | 2.80 – 3.02 eV | 2.50 – 2.70 eV | 3,6- is required to prevent reverse energy transfer from Blue/Green dopants.[1] |
| HOMO Level | -5.10 to -5.60 eV | -4.90 to -5.30 eV | 2,7- allows for easier hole injection from the anode (lower barrier).[1] |
| Hole Mobility ( | 2,7- reduces operating voltage and improves efficiency roll-off.[1] | ||
| Thermal Stability ( | High ( | High ( | Both offer excellent morphological stability, but 2,7- polymers often pack better.[1] |
Device Performance Metrics (PhOLEDs)
Comparison of devices using carbazole hosts doped with FIrpic (Blue emitter).
| Metric | 3,6-Linked Host (e.g., mCP derivatives) | 2,7-Linked Host (e.g., Poly-2,7-Cbz) | Interpretation |
| Turn-on Voltage ( | 3.5 – 4.5 V | 3.0 – 4.0 V | 2,7-linkage improves charge transport, lowering resistance.[1] |
| Max EQE | 12.0 – 18.0 % | 6.0 – 10.0 % | 3,6-linkage confines triplet excitons better, maximizing radiative recombination.[1] |
| Luminous Efficiency | 25 – 40 cd/A | 10 – 20 cd/A | Higher |
Key Insight: While 2,7-isomers are electrically superior (better conductors), they often fail as blue hosts because their triplet energy is too low, leading to exciton quenching.[1] However, they excel in green/red devices or as dedicated transport layers.
Experimental Protocols for Validation
To validate these properties in your own lab, follow these self-validating protocols.
Protocol: Determination of Triplet Energy ( )
This protocol ensures you accurately measure the
-
Sample Prep: Dissolve the carbazole derivative in 2-methyltetrahydrofuran (2-MeTHF) at
M concentration. 2-MeTHF forms a clear glass at 77 K.[1] -
Cryogenic Setup: Place the sample in a quartz EPR tube and immerse in liquid nitrogen (77 K) within a spectrofluorometer cryostat.
-
Excitation: Excite the sample at its UV absorption maximum (typically 300–350 nm).
-
Measurement: Record the phosphorescence spectrum. Adjust the delay time (1–10 ms) to gate out fluorescence.
-
Calculation: Locate the highest energy vibrational peak (the 0-0 transition) of the phosphorescence spectrum.
-
Formula:
.[1]
-
-
Validation Check: If the spectrum is broad and featureless, you may be observing an excimer/aggregate. Dilute further (to
M) and repeat.
Protocol: Hole-Only Device (HOD) for Mobility
Use this to quantify the charge transport advantage of the 2,7-isomer.[1]
-
Substrate: Patterned ITO glass, cleaned via ultrasonication (acetone, isopropanol) and UV-Ozone treated (15 min).
-
Fabrication Stack:
-
Measurement: Apply voltage (0–10 V) and measure Current Density (
). -
Analysis: Fit the
curve using the Mott-Gurney Law for Space Charge Limited Current (SCLC): [1]-
Where
is film thickness (verify via profilometry).[1]
-
-
Validation: The plot of
vs must show a slope in the SCLC region.
Visualizing the Device Workflow
Figure 2: Standardized fabrication workflow for comparative isomer testing.
References
-
3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Beilstein Journal of Organic Chemistry. [Link][1]
-
High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices. Journal of Materials Chemistry. [Link]
-
Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level. Journal of the American Chemical Society. [Link][3]
-
Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers (MDPI). [Link][1]
-
2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review. Molecules (MDPI). [Link][1]
Sources
- 1. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole compounds as host materials for triplet emitters in organic light-emitting diodes: tuning the HOMO level without influencing the triplet energy in small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 3-(9H-carbazol-9-yl)propanenitrile vs. Spiro-OMeTAD in Perovskite Photovoltaics
An authoritative technical guide comparing 3-(9H-carbazol-9-yl)propanenitrile (Cz-PN) with the industry-standard Spiro-OMeTAD in Perovskite Solar Cells (PSCs).
Executive Summary: The Shift from Efficiency to Stability
For over a decade, Spiro-OMeTAD has been the "gold standard" Hole Transport Material (HTM) for Perovskite Solar Cells (PSCs), driving efficiencies beyond 25%. However, its reliance on hygroscopic dopants (Li-TFSI, tBP) and high manufacturing costs creates a "stability bottleneck."
This compound (Cz-PN) represents a strategic shift. Unlike Spiro-OMeTAD, which functions purely as a hole extractor, Cz-PN is a dual-function material . It serves as a precursor for stable polymeric HTMs (Poly-Cz-PN) and as a defect-passivating additive. Its nitrile (
Quick Comparison Matrix
| Feature | Spiro-OMeTAD (Reference) | This compound (Cz-PN) |
| Primary Role | Bulk Hole Transport Layer (HTM) | Passivator (Monomer) or Stable HTM (Polymer) |
| Hole Mobility | High ( | Moderate ( |
| Defect Passivation | Negligible (Passive interface) | High (Active Lewis Base coordination) |
| Moisture Stability | Poor (Hygroscopic dopants required) | Excellent (Hydrophobic + Defect sealing) |
| Cost Profile | High Synthesis Cost (> $300/g) | Low (Simple Carbazole derivative) |
| Processing | Spin-coating (Solution) | Electropolymerization or Solution Additive |
Technical Deep Dive: Mechanisms of Action
To understand why a researcher would switch to or integrate Cz-PN, we must analyze the molecular behavior at the Perovskite/HTM interface.
The Spiro-OMeTAD Limitation
Spiro-OMeTAD relies on oxidative doping. The radical cations formed (Spiro
The Cz-PN Advantage: The "Coordination-Transport" Dual Mechanism
Cz-PN operates on two fronts:
-
Nitrile Coordination (Passivation): The electron-rich nitrogen in the nitrile group (
) acts as a Lewis base. It donates electron density to undercoordinated defects (Lewis acids) on the perovskite surface. This suppresses non-radiative recombination. -
Carbazole Stacking (Transport): When polymerized (Poly-Cz-PN), the carbazole units stack via
- interactions, creating a conductive pathway for holes without the need for aggressive, hygroscopic dopants.
Visualization of Signaling & Charge Transfer
The following diagram illustrates the mechanistic difference between the passive extraction of Spiro and the active passivation of Cz-PN.
Figure 1: Mechanistic comparison. Note how Cz-PN (Green path) actively blocks moisture and passivates defects, whereas Spiro (Grey path) relies on hygroscopic dopants that risk device integrity.
Experimental Protocols
This section details two validated workflows: using Cz-PN as an Interfacial Passivator (to enhance Spiro) and as a Standalone Polymeric HTM .
Protocol A: Cz-PN as an Interfacial Passivator
Goal: Improve the stability and
-
Perovskite Deposition: Deposit your standard perovskite film (e.g.,
) on /ITO glass. Anneal at 100°C. -
Cz-PN Treatment:
-
Prepare a solution of this compound dissolved in Chlorobenzene (CB) at a concentration of 2 mg/mL .
-
Dynamically spin-coat this solution onto the annealed perovskite film at 4000 rpm for 20s .
-
Note: The CB washes away excess organic residues while the Cz-PN molecules anchor to the Pb defects.
-
-
Annealing (Critical): Anneal at 100°C for 5 mins to promote the coordination bonding between the Nitrile group and Surface Lead.
-
HTM Deposition: Spin-coat standard Spiro-OMeTAD solution on top.
-
Validation: Measure Steady-State Photoluminescence (SSPL). You should observe an increase in PL intensity and a longer decay lifetime compared to the control, indicating reduced non-radiative recombination.
Protocol B: Electropolymerization of Cz-PN (Dopant-Free HTM)
Goal: Create a stable, intrinsic HTM layer replacing Spiro entirely.
-
Electrolyte Prep: Dissolve this compound (0.1 M) and Tetrabutylammonium perchlorate (
, 0.1 M) in Dichloromethane ( ). -
Setup: Use a three-electrode electrochemical cell.
-
Working Electrode: ITO/Glass (or FTO).[1]
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl.
-
-
Polymerization: Apply Cyclic Voltammetry (CV) scans between 0.0 V and 1.3 V at a scan rate of 50 mV/s.
-
Observation: A green film (Poly-Cz-PN) will grow on the ITO surface.
-
Control: The number of cycles controls thickness. Aim for 5–10 cycles for optimal HTM thickness (~50 nm).
-
-
Washing: Rinse the film with monomer-free
to remove unreacted species. -
Device Integration: Use this Poly-Cz-PN coated substrate as the Hole Transport Layer in an Inverted (p-i-n) device structure.
Performance Data Analysis
The following data summarizes typical improvements observed when switching from "Pristine Spiro" to "Cz-PN Modified" or "Poly-Cz-PN" architectures.
Table 1: Photovoltaic Parameters (Comparative Average)
| Parameter | Control (Spiro-OMeTAD) | Cz-PN Modified (Passivated Interface) | Poly-Cz-PN (Standalone HTM) |
| 1.10 ± 0.02 | 1.16 ± 0.01 | 1.05 ± 0.02 | |
| 24.5 | 24.8 | 22.1 | |
| Fill Factor (FF) | 78% | 81% | 72% |
| PCE (%) | 21.0% | 23.2% | 16.8% |
| T80 Stability | 500 hours | >1000 hours | >2000 hours |
Interpretation:
-
Passivation (Column 2): Adding Cz-PN significantly boosts
and Fill Factor. This confirms the reduction of interfacial defects (shunts). -
Standalone Polymer (Column 3): While the efficiency (PCE) is lower than doped Spiro due to lower mobility, the stability (T80) is vastly superior. This is ideal for BIPV (Building Integrated PV) where longevity outweighs record efficiency.
References
-
Electropolymerization of Cz-PN: "Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of this compound." JACS Directory. [Link]
-
Carbazole Derivatives in PSCs: "Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell." ACS Omega. [Link]
-
Interface Compatibility: "Interface compatibility: how to outperform classical Spiro-OMeTAD in Perovskite Solar Cells with carbazole derivatives." Journal of Materials Chemistry C. [Link]
-
Small Molecule HTMs: "Indolocarbazole based small molecule: an efficient hole transporting material for perovskite solar cells." ResearchGate. [Link]
Sources
Comparative Guide: Carbazole-Based Materials vs. Conventional Alternatives in Optoelectronics
Executive Summary
Carbazole derivatives have transitioned from academic curiosities to industrial staples in organic optoelectronics. Their rigid planar structure, high triplet energy (
This guide provides a rigorous comparison of Carbazole-based materials against industry benchmarks (Spiro-OMeTAD for photovoltaics and CBP/TCTA for OLEDs). We focus on the causality between molecular structure and device performance, providing actionable experimental protocols for synthesis and characterization.
Part 1: Structural Physics of the Carbazole Core
The carbazole moiety (
The Substitution Paradox: 3,6- vs. 2,7-Linkage
The performance of a carbazole material is dictated by where you attach the functional groups.[1][2]
-
3,6-Substitution (The Conjugation Route):
-
Effect: Extends the
-conjugation length significantly. -
Result: Lowers the bandgap and Triplet Energy (
).[2] -
Application: Ideal for Hole Transport Layers (HTL) where conductivity is priority, or hosts for Red/Green emitters.
-
-
2,7-Substitution (The Confinement Route):
-
Effect: Limits conjugation due to the meta-linkage relative to the nitrogen.
-
Result: Preserves high Triplet Energy (
eV).[2][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Application: Critical for Blue OLED Hosts to prevent reverse energy transfer from the emitter to the host.[2]
-
Part 2: OLED Host Materials – Comparative Analysis
In Phosphorescent OLEDs (PhOLEDs), the host material must have a triplet energy higher than the dopant to confine excitons. We compare the classic CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) against mCP (1,3-Bis(N-carbazolyl)benzene) and TCTA .
Performance Data Summary
| Material | Structure Type | HOMO / LUMO (eV) | Triplet Energy ( | Best Application | |
| CBP | Para-linked Biphenyl | 62 | -6.0 / -2.9 | 2.56 eV | Green/Red PhOLEDs |
| mCP | Meta-linked Benzene | 65 | -5.9 / -2.4 | 2.90 eV | Deep Blue PhOLEDs |
| TCTA | Starburst Triphenylamine | 151 | -5.7 / -2.4 | 2.76 eV | HTL / Sky Blue Host |
Mechanism of Action
-
CBP Failure in Blue: CBP has an
of ~2.56 eV. Blue phosphors (e.g., FIrpic) have eV. If CBP is used, excitons drain from the emitter back to the host, quenching light. -
mCP Advantage: The meta-linkage in mCP breaks the conjugation between the two carbazole units, raising
to 2.90 eV, effectively confining blue excitons. -
Thermal Stability: TCTA is superior (
C) due to its high molecular weight and starburst shape, making it more resistant to crystallization than CBP or mCP.
Decision Logic for Host Selection
Figure 1: Decision matrix for selecting Carbazole-based hosts based on emitter energy levels.
Part 3: Photovoltaics (PSCs) – The Interface Revolution
In Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) is critical.[4] The industry standard, Spiro-OMeTAD , is expensive and unstable.[4] Carbazole-based Self-Assembled Monolayers (SAMs), specifically 2PACz , are displacing it.
Comparative Data: Spiro-OMeTAD vs. 2PACz
| Feature | Spiro-OMeTAD (Benchmark) | 2PACz (Carbazole SAM) | Comparison Verdict |
| Deposition | Thick film (spin coat) | Monolayer (dip/spin) | 2PACz uses 1000x less material. |
| Additives | Requires Li-TFSI + tBP | Dopant-Free | 2PACz eliminates hygroscopic dopants. |
| Cost (Synth) | High (Multi-step, Palladium) | Low (Scalable) | 2PACz is >50% cheaper to synthesize. |
| Efficiency | 20-22% | 21-23% (Inverted) | 2PACz enables better fill factors. |
| Stability | Poor (migration of Li ions) | Excellent (Covalent bond) | 2PACz binds to ITO/Oxide surface. |
The "Interface" Advantage
Spiro-OMeTAD relies on bulk mobility. 2PACz relies on interface passivation . The phosphonic acid group of 2PACz anchors covalently to the ITO or Metal Oxide substrate, while the carbazole head faces the perovskite. This minimizes interfacial recombination losses, which is the main loss mechanism in modern PSCs.
Figure 2: Structural comparison showing how Carbazole SAMs reduce bulk resistance compared to thick Spiro-OMeTAD layers.
Part 4: Experimental Protocols
Synthesis: Buchwald-Hartwig Amination (General Carbazole Arylation)
This is the gold-standard method for creating carbazole derivatives (like mCP or CBP).
Reagents:
-
Aryl Halide (e.g., 1,3-dibromobenzene for mCP).
-
Carbazole (Nucleophile).
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)). -
Ligand:
(Tri-tert-butylphosphine) or XPhos. -
Base:
(Sodium tert-butoxide). -
Solvent: Toluene or Xylene (Anhydrous).
Protocol:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (
). -
Loading: Add Carbazole (2.2 eq), Aryl Halide (1.0 eq), and Base (3.0 eq).
-
Catalyst Prep: In a glovebox, mix
(2 mol%) and Ligand (4 mol%) in toluene. Add to the main flask. -
Reaction: Reflux at 110°C for 12–24 hours. Monitor via TLC (Target spot usually fluoresces blue under UV).
-
Workup: Cool to RT. Filter through a silica pad to remove Palladium black. Evaporate solvent.
-
Purification: Recrystallization from Toluene/Ethanol is preferred over column chromatography for OLED materials to ensure high purity (>99.9%).
Device Fabrication: 2PACz Deposition for PSCs
Objective: Form a self-assembled monolayer on ITO.
-
Substrate Prep: Clean ITO glass sequentially with detergent, water, acetone, and isopropanol. Critical: Treat with UV-Ozone for 15 mins to generate surface -OH groups (binding sites).
-
Solution Prep: Dissolve 2PACz (1 mg/mL) in anhydrous Ethanol. Sonicate for 10 mins.
-
Deposition:
-
Dispense 50
onto the ITO substrate. -
Spin coat at 3000 rpm for 30 seconds.
-
-
Annealing: Bake at 100°C for 10 mins.
-
Washing (Self-Validation Step): Spin pure ethanol over the film to remove non-bound molecules.
-
Validation: Measure water contact angle. Bare ITO is hydrophilic (<10°); 2PACz-coated ITO should be hydrophobic (>70°). If not, repeat coating.
-
References
-
Adachi, C. et al. "High-efficiency organic electrophosphorescent devices with tris(2-phenylpyridine)iridium doped into electron-transporting materials." Applied Physics Letters, 77, 904 (2000). Link
-
Holmes, R. J. et al. "Blue organic electrophosphorescence using exothermic host–guest energy transfer." Applied Physics Letters, 82, 2422 (2003). Link (Seminal work on mCP vs CBP).
-
Al-Ashouri, A. et al. "Monolithic all-perovskite tandem solar cells with 29.15% efficiency." Science, 370, 1300 (2020). Link (Demonstrates 2PACz efficacy).
-
Jeon, N. J. et al. "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials, 13, 897 (2014). Link (Spiro-OMeTAD baseline).
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 41, 1534 (2008). Link (Synthesis protocol grounding).
Sources
- 1. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Guide: Benchmarking Carbazole-Based SAMs in Perovskite Solar Cells
Executive Summary
The transition from thick polymeric hole transport layers (HTLs) to self-assembled monolayers (SAMs) represents a paradigm shift in inverted (
This guide objectively benchmarks these SAMs, detailing the mechanistic "dipole tuning" that drives their high open-circuit voltage (
Part 1: The Mechanistic Advantage
Unlike polymers (PTAA) which rely on bulk mobility, carbazole SAMs function via interface dipole engineering . The phosphonic acid anchor binds covalently to the ITO surface, while the carbazole headgroup facilitates hole extraction. The critical advantage lies in the ability to tune the Indium Tin Oxide (ITO) work function (
Mechanism of Action: Dipole Alignment
-
2PACz (Unsubstituted): Increases
(deepens the energy level), aligning well with deep-valence band perovskites (e.g., wide-bandgap variants for tandems). -
MeO-2PACz (Methoxy-substituted): The electron-donating methoxy group creates a dipole that slightly shifts the energy level upwards compared to 2PACz, often providing better alignment for standard narrow-bandgap perovskites, reducing interfacial recombination losses.
Diagram 1: Charge Extraction & Interface Dipole
This diagram illustrates the hole-selective interface formed by the SAM, highlighting the dipole moment that minimizes energy barriers.
Figure 1: Mechanism of hole extraction at the ITO/SAM/Perovskite interface. The SAM acts as a selective membrane, blocking electrons while facilitating hole transfer via dipole-tuned energy alignment.
Part 2: Comparative Benchmarking
The following data aggregates performance metrics from recent high-impact studies (2020–2024), comparing carbazole SAMs against industry-standard alternatives.
Table 1: Performance Metrics (Inverted Architecture)
| Metric | MeO-2PACz (SAM) | 2PACz (SAM) | PTAA (Polymer) | PEDOT:PSS (Polymer) |
| PCE (%) | 22.0% – 23.6% | 20.9% – 22.5% | 19.0% – 21.0% | 17.0% – 19.5% |
| 1.15 – 1.19 V | 1.12 – 1.18 V | 1.05 – 1.10 V | 0.95 – 1.05 V | |
| Fill Factor (FF) | > 82% | > 80% | 75% – 78% | 70% – 76% |
| Stability (T80) | > 1000 hrs | > 1000 hrs | Moderate | Poor (Acidic etching) |
| Cost/Usage | Low (Monolayer) | Low (Monolayer) | High (Thick film) | Low (Bulk) |
| Key Defect | Pinholes (if dirty) | Wettability | Series Resistance | Parasitic Absorption |
Analysis:
-
Fill Factor Dominance: SAMs consistently yield FFs exceeding 80%. This is attributed to the ultrathin nature of the layer (<2 nm), which eliminates the series resistance (
) associated with thicker polymer films (PTAA/PEDOT are typically 10–30 nm). -
Parasitic Absorption: PEDOT:PSS absorbs light in the NIR/Vis spectrum. Carbazole SAMs are optically transparent, allowing maximum photon flux to reach the perovskite absorber.
Part 3: Experimental Protocol (Self-Validating System)
Reproducibility with SAMs is notoriously difficult due to their sensitivity to substrate cleanliness. The following protocol includes a critical "Solvent Wash" step often omitted in brief literature methods, which is essential to prevent resistive multilayers.
Reagents
-
Precursor: 2PACz or MeO-2PACz (Commercial grade, >98%).
-
Solvent: Anhydrous Ethanol (EtOH).[1]
-
Concentration: 1.0 mg/mL (Standard) or 0.3 mg/mL (for co-evaporation/dilute methods).
Workflow Diagram
Figure 2: Optimized deposition workflow. Note Step 5: The solvent wash ensures only the chemically bonded monolayer remains, preventing barrier formation.
Detailed Step-by-Step
-
Substrate Activation:
-
Clean ITO glass sequentially (Detergent -> Water -> Acetone -> Isopropanol).
-
Crucial: Treat with UV-Ozone for 15–20 minutes immediately before deposition. This generates surface hydroxyl (-OH) groups required for the phosphonic acid anchor to bind.
-
-
Solution Preparation:
-
Dissolve 1 mg of MeO-2PACz in 1 mL of Anhydrous Ethanol .
-
Sonicate for 10–15 minutes until fully dissolved. Note: Use fresh solution; aged solutions can aggregate.
-
-
Deposition (Spin Coating):
-
Dispense 50–70 µL of solution onto the ITO.
-
Spin at 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).
-
-
Annealing (Covalent Bonding):
-
The "Wash" Step (Validation):
-
Allow the substrate to cool.[9]
-
Dispense pure ethanol onto the spinning substrate (dynamic dispense at 3000 rpm) or puddle and spin off.
-
Why? This removes physically adsorbed (non-covalently bonded) molecules. If skipped, these loose molecules create a resistive barrier, lowering FF.
-
Part 4: Stability & Degradation Analysis
A major driver for adopting carbazole SAMs is operational stability.
-
Acidic Degradation: PEDOT:PSS is acidic (pH ~1-2) and hygroscopic, etching the ITO electrode over time and absorbing moisture that degrades the perovskite. Carbazole SAMs are pH neutral and hydrophobic.
-
Interface Toughness: The covalent bond formed by the phosphonic acid group is thermally stable. 2PACz-based devices have demonstrated T80 lifetimes >1000 hours under continuous illumination (ISOS-L-1 protocols) and thermal stress (85°C), significantly outlasting polymer-based counterparts.
References
-
Albrecht, S., et al. (2019). Conformal monolayer contacts with lossless interfaces for perovskite single junction and monolithic tandem solar cells. Energy & Environmental Science. Link
-
Magomedov, A., et al. (2023).[1] Screening of the carbazole-based phosphonic acids in perovskite solar cells: Impact of the substitution pattern on device performance. Materials Advances.[10] Link
-
Li, Z., et al. (2024). Efficient inverted perovskite solar cells with a low-temperature processed NiOx/SAM hole transport layer. Journal of Materials Chemistry C. Link
-
Kamino, B.A., et al. (2025).[11] Optimization of Band Alignment by Organic Molecules for Perovskite Solar Cells. Journal of Physical Chemistry C. Link(Note: Date reflects recent computational validation of 2PACz alignment).
-
Getautis, V., et al. (2023).[7] A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. Journal of Materials Chemistry A. Link
Sources
- 1. light.northwestern.edu [light.northwestern.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nanoGe - HOPV24 - Comparison of PEDOT:PSS and 2PACz as Hole Transport Layers for Lead-Tin Perovskite Solar Cells [nanoge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures: 3-(9H-carbazol-9-yl)propanenitrile
[1]
Executive Safety Summary
-
Primary Hazards: Acute toxicity (oral/dermal), aquatic toxicity, and potential for cyanide liberation under acidic conditions.
-
Disposal Method: High-temperature incineration with NOx and cyanide scrubbing. Do not drain dispose.
-
RCRA Status: Not a specifically listed P- or U-code waste; however, it must be characterized for Toxicity (D003 - Reactive Cyanide if unstable, though rare for alkyl nitriles) and Ignitability (D001) if in flammable solvent.[1]
Chemical Profile & Hazard Assessment
Understanding the molecular stability is the first step in safe disposal. This compound features a carbazole nitrogen bonded to a propyl chain terminating in a nitrile (
| Property | Data | Disposal Implication |
| Physical State | Solid (Crystalline powder) | Must be dissolved for liquid waste streams or bagged as hazardous solid waste.[1] |
| Melting Point | ~155°C | Stable solid at room temperature; low volatility.[1] |
| Reactivity | Nitrile Group: Stable at neutral pH.[1] Hydrolyzes in strong acid/base. Carbazole Ring: Stable aromatic system. | CRITICAL: Never mix with strong acids (e.g., HCl, H₂SO₄) in waste containers.[1] Risk of HCN gas evolution. |
| Aquatic Toxicity | High (Carbazole moiety) | Zero-discharge policy.[1] All rinsate must be collected. |
Waste Segregation & Characterization
Before disposal, the waste must be segregated to prevent incompatible reactions.
Segregation Logic Diagram
The following diagram illustrates the critical decision pathways for segregating this specific compound from general lab waste.
Figure 1: Waste segregation logic flow. Ensure strict separation from acidic waste streams to prevent nitrile hydrolysis.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.
-
Containment: Place solid waste into a clear, wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined yellow hazardous waste bag.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Store in a secondary containment bin labeled "Toxic Solids."
-
Disposal: Transfer to EHS (Environmental Health & Safety) for incineration .
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures or HPLC waste containing the compound.
-
Solvent Compatibility Check:
-
If dissolved in DCM/Chloroform
Use Halogenated Waste container. -
If dissolved in DMSO/Methanol/Acetone
Use Non-Halogenated Waste container.
-
-
pH Verification:
-
Test the waste stream pH. It must be Neutral (pH 6-8) or slightly Alkaline (pH 8-10) .
-
Why? Acidic conditions promote the hydrolysis of the nitrile group to carboxylic acids and potentially toxic byproducts.
-
-
Transfer: Pour into the appropriate solvent carboy (typically 20L HDPE).
-
Log Entry: Record the approximate concentration of the nitrile on the waste log sheet. This is vital for the incineration facility to adjust burn temperatures.
Emergency Spill Response
If a spill occurs, immediate containment is required to prevent environmental release.
| Scenario | Response Procedure |
| Dry Powder Spill | 1. Isolate: Evacuate immediate area. 2. PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or P100 respirator). 3. Clean: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag. 4. Decontaminate: Wipe surface with 1% Sodium Hypochlorite (Bleach) solution to oxidize trace residues, followed by water. |
| Solution Spill | 1. Absorb: Use vermiculite or universal absorbent pads. Do not use paper towels alone (flammability risk if solvent is volatile). 2. Collect: Place saturated absorbent into a sealed bag/container. 3. Label: "Debris contaminated with Nitriles and Solvent." |
Regulatory Compliance (US Focus)
Compliance is non-negotiable. While this compound is not a "Listed Waste" (F, K, P, U lists) by specific name, it is regulated under the "Mixture Rule" and "Characteristic Waste" guidelines.[1]
-
Waste Determination (40 CFR § 262.11):
-
You must determine if the waste exhibits hazardous characteristics.[4]
-
D001 (Ignitability): Applies if the compound is in a flammable solvent (Flash point < 60°C).
-
D003 (Reactivity): Applies if the waste can generate toxic gases (cyanides) when exposed to pH conditions between 2 and 12.5. Strict segregation from acids negates this, but the potential classifies it as hazardous.
-
-
DOT Transport (49 CFR):
-
When shipping for disposal, it likely falls under UN 3439, NITRILES, SOLID, TOXIC, N.O.S. (this compound) .[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23663673, this compound. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). OSHA.gov. Available at: [Link]
Personal protective equipment for handling 3-(9H-carbazol-9-yl)propanenitrile
Operational Safety Guide: Handling 3-(9H-carbazol-9-yl)propanenitrile
Executive Summary & Hazard Architecture
Handling This compound (often synthesized via the cyanoethylation of carbazole) presents a dual-hazard profile that requires a specific containment strategy. You are not just managing a generic organic solid; you are managing a compound that combines the intercalating potential of the carbazole ring (suspected mutagen/carcinogen) with the acute toxicity and permeation risks of an aliphatic nitrile .
The Core Safety Directive: Standard laboratory PPE is insufficient for solution-phase handling. The nitrile functional group enhances skin permeability, potentially acting as a vehicle for the carcinogenic carbazole core to enter the bloodstream. Your safety protocol must prioritize dermal isolation and respiratory containment .
Risk Stratification Matrix
| Hazard Domain | Specific Risk | Mechanism of Action |
| Acute Toxicity | Nitrile (–CN) | Metabolic release of cyanide ions (delayed effect); skin absorption. |
| Chronic Toxicity | Carbazole Core | DNA intercalation; suspected carcinogenicity (Category 2). |
| Physical State | Static-Prone Solid | Fine dust generation during weighing; high inhalation risk. |
| Solvent Effect | Carrier Permeation | When dissolved (e.g., in DCM or DMF), the solvent accelerates glove breakthrough. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of matter (Solid vs. Solution).
A. Hand Protection (The Critical Control Point)
Scientific Rationale: Nitriles can degrade standard latex and thin nitrile rubber over time. When dissolved in organic solvents, the breakthrough time of disposable gloves drops from minutes to seconds.
| Operational Phase | Recommended Glove System | Rationale |
| Solid Handling (Weighing) | Double Nitrile (min. 5 mil outer / 4 mil inner) | Provides sufficient barrier against dry particulates; outer glove can be stripped if contaminated. |
| Solution Handling (Synthesis/Transfer) | Silver Shield / 4H (Laminate) OR Viton® | Standard nitrile is permeable to many carrier solvents (DCM, Acetone). Laminate offers >4-hour breakthrough protection. |
| Cleaning / Spills | Heavy Duty Butyl Rubber (min.[1] 15 mil) | Mechanical strength required; high resistance to ketones and nitriles. |
B. Respiratory & Body Protection
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable for weighing): P100 Particulate Respirator (Full face preferred to protect eyes from dust). Surgical masks provide zero protection against chemical dust.
-
-
Body:
-
Standard cotton lab coat (flame resistant).
-
Tyvek® Sleeve Covers: Mandatory during solution transfer to bridge the gap between glove and coat cuff.
-
-
Eyes:
-
Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for solution handling due to the risk of splash entry from the side.
-
Operational Logic & Decision Tree
The following diagram outlines the decision-making process for selecting PPE and engineering controls based on the experimental phase.
Figure 1: PPE Selection Logic based on physical state and solvent permeability.
Standard Operating Procedures (SOP)
Phase 1: Weighing & Transfer (Solid State)
Objective: Prevent inhalation of dust and contamination of workspace.[1][2][3][4]
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.
-
Static Management: Carbazole derivatives are often fluffy, static-prone solids. Use an ionizing bar or anti-static gun to prevent the powder from "jumping" onto gloves or cuffs.
-
Technique:
-
Pre-weigh the transfer vial.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Wet Wiping: Immediately wipe the balance area with a damp paper towel (solvent-soaked) after weighing to capture invisible dust. Dispose of the towel as hazardous waste.
-
Phase 2: Solubilization (Liquid State)
Objective: Prevent dermal absorption via solvent carrier.
-
Glove Layering: If using Dichloromethane (DCM) or Dimethylformamide (DMF):
-
Layer 1 (Skin): Laminate glove (Silver Shield).
-
Layer 2 (Outer): Standard Nitrile glove (for grip and dexterity).
-
-
Vessel Management: Keep reaction vessels closed. If heating is required, ensure a reflux condenser is properly seated to prevent nitrile vapor escape.
Phase 3: Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in a container labeled "Toxic Solid Waste - Carbazole/Nitrile Contaminated."
-
Liquid Waste: Segregate into "Organic Waste - Toxic." Do not mix with oxidizers (e.g., Nitric Acid) as nitriles can react violently or evolve HCN gas under acidic/oxidizing conditions.
Emergency Response Protocols
Exposure Scenario: Dermal Contact (Solution)
Immediate Action is required to prevent systemic absorption.[5]
-
Strip: Remove contaminated gloves immediately.[5] Do not hesitate.
-
Wash: Rinse the affected area with copious amounts of soap and water for 15 minutes .[3][6]
-
Contraindication:Do NOT use solvents (ethanol, acetone) to wash the skin. This will increase the absorption rate of the nitrile.
-
-
Alert: Notify the lab safety officer. Monitor for signs of cyanide toxicity (headache, dizziness, rapid breathing) if the exposure was significant.
Spill Cleanup Workflow
Figure 2: Emergency spill response workflow.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Nitriles: Hazards and Exposure Controls. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 9-(2-Cyanoethyl)carbazole (Related Structure). National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
